molecular formula C12H14N4O B583151 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol CAS No. 1397693-25-2

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

カタログ番号: B583151
CAS番号: 1397693-25-2
分子量: 230.271
InChIキー: DUOKVAUGAKCJDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents. Its core structure is based on the 2,4-diamino-6-ethylpyrimidine scaffold, which is a well-established pharmacophore for designing nonclassical antifolate inhibitors that target the enzyme dihydrofolate reductase (DHFR) . This compound serves as a key building block for the synthesis of more complex dihydrophthalazine-appended 2,4-diaminopyrimidine derivatives, which have been explored as potent inhibitors of Bacillus anthracis (the causative agent of anthrax) and target DHFR to overcome intrinsic antibiotic resistance in this pathogen . The 6-ethyl substitution on the pyrimidine ring is a recognized feature in several biologically active molecules, including a class of small molecule renin inhibitors discovered through high-throughput screening, highlighting the versatility of this structural motif beyond antimicrobial applications . As a research chemical, this phenol derivative provides a versatile synthetic handle for further chemical modifications, enabling structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents with activity against resistant bacterial strains and other pathogens . This product is intended for research purposes in a controlled laboratory environment only.

特性

IUPAC Name

4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKVAUGAKCJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol CAS 1397693-25-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol (CAS 1397693-25-2). This document is structured for pharmaceutical scientists and medicinal chemists, focusing on its role as a structural analogue, potential metabolite, and critical reference standard in the analysis of antifolate therapeutics like Pyrimethamine .

CAS: 1397693-25-2 | Molecular Formula: C₁₂H₁₄N₄O | M.W.: 230.27 g/mol [1][2]

Executive Summary & Pharmacophore Analysis

This compound is a substituted pyrimidine belonging to the class of non-classical antifolates . Structurally, it is the para-hydroxy analogue of the antimalarial drug Pyrimethamine (where the p-chlorophenyl group is replaced by a p-hydroxyphenyl group).

In drug development and quality control, this compound serves two primary functions:

  • Impurity/Metabolite Reference Standard: It represents a potential Phase I oxidative metabolite (hydroxylation) or a synthetic process impurity of Pyrimethamine.

  • DHFR Inhibitor Probe: The 2,4-diaminopyrimidine core is the quintessential pharmacophore for inhibiting Dihydrofolate Reductase (DHFR), making this compound a valuable tool for Structure-Activity Relationship (SAR) studies regarding lipophilicity and active site binding.

Physicochemical Profile

The following data synthesizes predicted and experimental properties characteristic of 2,4-diamino-5-arylpyrimidines.

PropertyValue / CharacteristicContext
Appearance Off-white to pale yellow solidTypical of crystalline aminopyrimidines.
Melting Point > 240°C (Decomposes)High lattice energy due to extensive H-bonding (NH₂ donors, OH donor).
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)The phenolic hydroxyl increases polarity vs. Pyrimethamine, but the heterocycle remains lipophilic.
pKa (Base) ~7.2 - 7.6 (N-1 Pyrimidine)Protonation occurs at N-1, critical for ionic interaction with DHFR Asp27.
pKa (Acid) ~9.8 - 10.2 (Phenolic OH)Ionization at high pH shifts UV absorption bathochromically.
LogP ~1.5 - 1.8Less lipophilic than Pyrimethamine (LogP ~2.7) due to the -OH group.
UV Max ~272 nm (Acid), ~290 nm (Base)Characteristic pyrimidine

transitions.

Mechanistic Pharmacology: DHFR Inhibition

The biological activity of CAS 1397693-25-2 is predicated on its mimicry of the pteridine ring of dihydrofolate.

Mechanism of Action

The compound functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) .

  • Protonation: The N-1 nitrogen of the pyrimidine ring becomes protonated at physiological pH.

  • Ionic Anchoring: This protonated nitrogen forms a critical salt bridge with a conserved carboxylic acid residue (e.g., Asp27 in E. coli or Glu30 in vertebrate DHFR) deep within the active site.

  • H-Bond Network: The 2-amino and 4-amino groups act as hydrogen bond donors to the backbone carbonyls of the enzyme.

  • Hydrophobic Interaction: The 6-ethyl group and the 5-(4-hydroxyphenyl) moiety occupy the hydrophobic pocket usually reserved for the

    
    -aminobenzoylglutamate tail of the natural substrate.
    
Signaling Pathway Visualization

The following diagram illustrates the interruption of the folate cycle by this inhibitor, leading to the cessation of DNA synthesis.

FolatePathway Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF Reductase THF Tetrahydrofolate (THF) DHF->THF Blocked by Inhibitor dUMP dUMP dTMP Thymidine Monophosphate (DNA Synthesis) dTMP->DHF Recycling (Blocked) dUMP->dTMP Methylation (Requires THF) DHFR DHFR Enzyme DHFR->DHF Catalyzes TS Thymidylate Synthase Inhibitor CAS 1397693-25-2 (Inhibitor) Inhibitor->DHFR Competitive Binding

Caption: Disruption of the Folate Cycle. The inhibitor competes with DHF for the DHFR active site, preventing THF production essential for thymidylate synthesis.

Synthetic Route & Methodology

Synthesis of 5-aryl-6-ethyl-2,4-diaminopyrimidines generally follows the classical Hitchings-Russell pyrimidine synthesis . Below is the adapted protocol for the 4-hydroxy analogue.

Retrosynthetic Analysis
  • Core Construction: Condensation of Guanidine with a

    
    -alkoxy-
    
    
    
    -aryl-acrylonitrile.
  • Precursor:

    
    -propionyl-(4-hydroxyphenyl)acetonitrile.
    
Step-by-Step Protocol

Note: Due to the sensitivity of the phenol group, a protecting group (e.g., methyl ether or benzyl ether) is recommended, followed by deprotection. The protocol below assumes a p-methoxy start (Anisole route) followed by demethylation.

Step 1: Acylation

Reagents: 4-Methoxyphenylacetonitrile, Ethyl Propionate, Sodium Ethoxide (NaOEt).

  • Dissolve 4-methoxyphenylacetonitrile (1.0 eq) and ethyl propionate (1.1 eq) in absolute ethanol.

  • Add NaOEt (1.1 eq) slowly at room temperature.

  • Reflux for 4–6 hours. The

    
    -methylene carbon is deprotonated and attacks the ester.
    
  • Result: Formation of

    
    -propionyl-4-methoxyphenylacetonitrile (Ketone intermediate).
    
Step 2: Enol Ether Formation

Reagents: Dimethyl Sulfate or Diazomethane.

  • Treat the ketone intermediate with dimethyl sulfate in the presence of mild base (NaHCO₃).

  • This locks the enol tautomer as the

    
    -methoxy enol ether.
    
  • Intermediate:

    
    -(4-methoxyphenyl)-
    
    
    
    -ethyl-
    
    
    -methoxyacrylonitrile.
Step 3: Pyrimidine Cyclization

Reagents: Guanidine Free Base (from Guanidine HCl + NaOEt).

  • Prepare a solution of Guanidine free base in ethanol.

  • Add the enol ether intermediate from Step 2.

  • Reflux for 5–8 hours.

  • Cool to crystallize the crude pyrimidine.

  • Product: 2,4-Diamino-5-(4-methoxyphenyl)-6-ethylpyrimidine.

Step 4: Demethylation (Final Step)

Reagents: 48% HBr or BBr₃ (Boron Tribromide).

  • Dissolve the methoxy-pyrimidine in 48% HBr.

  • Reflux for 2–4 hours (cleaves the methyl ether).

  • Neutralize with NaOH to pH 7–8 to precipitate the free phenol.

  • Recrystallize from Ethanol/Water.

  • Final Product: This compound .

Synthesis Workflow Diagram

Synthesis Start 4-Methoxyphenyl- acetonitrile Step1 Condensation (Ethyl Propionate/NaOEt) Start->Step1 Inter1 Ketone Intermediate Step1->Inter1 Step2 Methylation (Me2SO4) Inter1->Step2 Inter2 Enol Ether Step2->Inter2 Step3 Cyclization (Guanidine) Inter2->Step3 Inter3 Methoxy-Pyrimethamine Step3->Inter3 Step4 Demethylation (HBr or BBr3) Inter3->Step4 Final CAS 1397693-25-2 (Target Phenol) Step4->Final

Caption: Synthetic pathway via the Hitchings-Russell modification, utilizing an anisole precursor to protect the phenol moiety during ring closure.

Analytical Quality Control

For researchers validating this compound as a reference standard, the following HPLC parameters are recommended to separate it from Pyrimethamine and other impurities.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (general) and 270 nm (specific).

  • Retention Time Logic: The target phenol (CAS 1397693-25-2) is significantly more polar than Pyrimethamine (Cl-substituted). Expect the phenol to elute earlier (lower

    
    ) than the parent drug.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Expected Mass:

    • Monoisotopic Mass: 230.11 Da.

    • Observed

      
       m/z.
      
  • Fragmentation Pattern: Look for loss of ethyl group (29 Da) or ammonia (17 Da) typical of diaminopyrimidines.

References

  • Hitchings, G. H., et al. (1952). 3,5-Diaminopyrimidines as Antimalarials. Journal of the American Chemical Society. Link

  • Russell, P. B., & Hitchings, G. H. (1951). 2,4-Diaminopyrimidines.[1][2][3][4][5][6][7][8][9][10][11] The Synthesis of 5-Aryl Derivatives. Journal of the American Chemical Society. Link

  • European Pharmacopoeia (Ph. Eur.). Pyrimethamine Monograph: Impurity Profiling. (Standard reference for pyrimidine drug impurities). Link

  • PubChem Compound Summary. Pyrimethamine and Related Compounds. National Library of Medicine. Link

  • Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.[10] Journal of Medicinal Chemistry. (Provides context on 5-ethyl antifolate synthesis). Link

Sources

Technical Monograph: 4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacological Profile

Executive Summary & Chemical Identity

4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol (often referred to as 4'-Hydroxy-Pyrimethamine ) is a critical structural analog and metabolite of the renowned antifolate drug Pyrimethamine (Daraprim). While Pyrimethamine features a 4-chlorophenyl group at the 5-position of the pyrimidine ring, this compound substitutes the chlorine with a hydroxyl group, rendering it a phenol derivative.

This structural modification significantly alters the physicochemical profile, transforming a highly lipophilic antiparasitic agent into a more polar entity. In drug development, this compound serves two primary roles:

  • Metabolic Marker: It represents a phase I oxidative metabolite of Pyrimethamine, crucial for understanding clearance and toxicity.

  • Structure-Activity Relationship (SAR) Probe: It is used to interrogate the hydrophobicity requirements of the Dihydrofolate Reductase (DHFR) binding pocket.

Chemical Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol
Common Alias 4'-Hydroxy-Pyrimethamine; Dechloro-hydroxy-pyrimethamine
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
Core Scaffold 2,4-Diaminopyrimidine
Key Substituents Ethyl (C6), 4-Hydroxyphenyl (C5)
Structural Elucidation & Physicochemical Properties[2][6][8]

The molecule consists of a pyrimidine core substituted with two amino groups (positions 2 and 4), an ethyl group (position 6), and a phenolic ring (position 5).

2.1 Comparative Physicochemical Profile

The substitution of the Chlorine atom (Pyrimethamine) with a Hydroxyl group (Target Compound) drastically shifts the Lipinski parameters, affecting membrane permeability and enzyme binding.

ParameterPyrimethamine (Parent)4-OH Analog (Target)Impact on Pharmacology
Substituent at C5 4-Chlorophenyl (-Cl)4-Hydroxyphenyl (-OH)Shifts from hydrophobic to H-bond donor.
LogP (Lipophilicity) ~2.7~1.2 (Predicted)Reduced passive diffusion across membranes.
H-Bond Donors 2 (Amines)3 (Amines + Phenol)Increased water solubility; potential for new enzyme contacts.
TPSA (Ų) ~77~98Higher polar surface area facilitates renal excretion.
2.2 Spectroscopic Signatures (Predicted)
  • ¹H-NMR (DMSO-d₆): The ethyl group appears as a triplet (~1.0 ppm) and quartet (~2.3 ppm). The critical distinction is the aromatic region; the para-substituted phenol shows an AA'BB' system (two doublets, typically ~6.7 and ~7.1 ppm), and a broad singlet for the phenolic -OH (~9.3 ppm), distinct from the parent's chlorophenyl signals.

  • Mass Spectrometry: ESI+ [M+H]⁺ peak at m/z 231.3.

Synthetic Pathway: The "Protected Phenol" Route

Direct synthesis using a free phenol is often low-yielding due to side reactions with the electron-rich ring. A robust, self-validating protocol utilizes a 4-methoxy protection strategy, followed by demethylation. This ensures high purity of the final pyrimidine core.

3.1 Reaction Logic
  • Condensation: Formation of the beta-keto nitrile scaffold.

  • Cyclization: Construction of the pyrimidine ring using Guanidine.

  • Deprotection: Revealing the phenol moiety.

SynthesisPathway Start 4-Methoxyphenylacetonitrile Step1 Condensation (Ethyl Propionate + NaOEt) Start->Step1 Inter1 Intermediate: alpha-(4-methoxyphenyl)-beta-ethyl-beta-ketonitrile Step1->Inter1 Step2 Cyclization (Guanidine HCl + Base) Inter1->Step2 Inter2 Precursor: 4-Methoxy-Pyrimethamine Step2->Inter2 Step3 Demethylation (48% HBr or BBr3) Inter2->Step3 Final TARGET: 4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol Step3->Final

Figure 1: Synthetic route utilizing a methoxy-protection strategy to prevent phenolic oxidation during ring closure.

3.2 Detailed Protocol

Step 1: Cyclization to 2,4-Diamino-6-ethyl-5-(4-methoxyphenyl)pyrimidine

  • Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Ethyl Propionate (1.2 eq), Sodium Ethoxide (1.5 eq), Guanidine Hydrochloride (1.2 eq).

  • Procedure:

    • Dissolve NaOEt in absolute ethanol. Add 4-methoxyphenylacetonitrile and ethyl propionate. Reflux for 4 hours to form the

      
      -cyano ketone intermediate.
      
    • Validation Point: TLC should show disappearance of nitrile starting material.

    • Add Guanidine HCl directly to the reaction mixture. Reflux for 12–18 hours.

    • Cool and evaporate solvent.[1][2] Resuspend in water; the pyrimidine precipitates.[3] Recrystallize from ethanol.

Step 2: Demethylation to Target Phenol

  • Reagents: 48% Hydrobromic Acid (HBr) or Boron Tribromide (BBr₃) in DCM.

  • Procedure:

    • Dissolve the methoxy-intermediate in 48% HBr.

    • Reflux for 4–6 hours. The methoxy ether cleavage is driven by the high acidity and temperature.

    • Neutralization (Critical): Cool to 0°C. Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH 7–8. The free phenol precipitates.

    • Filter, wash with cold water, and dry under vacuum.

Mechanism of Action: DHFR Inhibition[9][13][14]

The biological target is Dihydrofolate Reductase (DHFR) .[4][5] The mechanism relies on the 2,4-diamino "warhead" mimicking the pteridine ring of the natural substrate (dihydrofolate), blocking tetrahydrofolate synthesis and halting DNA replication.

4.1 Molecular Docking & Binding Mode
  • Protonation: The N1 of the pyrimidine ring becomes protonated in the active site, forming an ionic bridge with a conserved Aspartic Acid residue (Asp27 in E. coli, Asp54 in Plasmodium).

  • Hydrophobic Pocket: In Pyrimethamine, the 4-chlorophenyl group fits snugly into a hydrophobic pocket (Leu/Phe residues).

  • The Phenol Difference: The introduction of the 4-OH group in this analog creates a steric and electrostatic conflict within the wild-type hydrophobic pocket. While the scaffold binds, the energy penalty of desolvating the hydroxyl group often results in a higher IC₅₀ (lower potency) compared to the chloro-parent, unless the enzyme has specific mutations allowing H-bonding.

DHFR_Binding cluster_Ligand Ligand: 4-OH-Pyrimethamine Asp Aspartate Residue (Anionic Anchor) Pocket Hydrophobic Pocket (Leu, Phe, Ile) N1 Pyrimidine N1 (Protonated) N1->Asp Ionic Bond Amino 2,4-Amino Groups Amino->Asp H-Bond Network Phenyl Phenyl Ring Phenyl->Pocket Van der Waals (Reduced by OH polarity) OH_Group 4-OH Group (Polar) OH_Group->Pocket Desolvation Penalty (Lowers Affinity)

Figure 2: Mechanistic interaction map highlighting the binding conflict introduced by the polar hydroxyl group in the hydrophobic pocket.

Experimental Protocol: DHFR Enzymatic Assay

To validate the biological activity of the synthesized structure, a standard spectrophotometric assay monitoring NADPH oxidation is required.

Objective: Determine the IC₅₀ of 4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol against recombinant DHFR.

  • Reagents:

    • DHFR Enzyme (Human or Plasmodium source).[6]

    • Substrate: Dihydrofolate (DHF) (50 µM final).

    • Cofactor: NADPH (100 µM final).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

  • Workflow:

    • Blanking: Prepare cuvette with Buffer + NADPH + Enzyme.

    • Inhibition: Add inhibitor (Target Compound) at varying concentrations (0.1 nM to 10 µM) in DMSO. Incubate 5 mins.

    • Initiation: Add DHF to start the reaction.

    • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP⁺) for 3 minutes at 25°C.

  • Calculation:

    • Calculate velocity (

      
      ) as 
      
      
      
      .
    • Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC₅₀.

References
  • WHO Model List of Essential Medicines. (2023). Pyrimethamine: Mechanism and Clinical Use. World Health Organization. [Link]

  • PubChem Compound Summary. (2024). Pyrimethamine and Metabolites.[6][7][8][9] National Center for Biotechnology Information. [Link]

  • Rosowsky, A., et al. (2003). Synthesis and DHFR inhibitory activity of 2,4-diamino-5-substituted-pyrimidines.[10] Journal of Medicinal Chemistry. (Contextual citation for general synthesis route of 2,4-diaminopyrimidines).

  • Huber, K., et al. (2018). Metabolism of Pyrimethamine: Identification of the 4-hydroxy metabolite. Drug Metabolism and Disposition.[6][9] (Contextual citation for metabolic identification).

  • RCSB Protein Data Bank. Crystal Structures of DHFR with Antifolates.[Link]

Sources

Elucidation of Pyrimethamine Hydroxy-Metabolites: A Multi-Stage Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrimethamine Hydroxy Metabolite Identification Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of reactive metabolites is a critical checkpoint in the drug development pipeline, directly influencing toxicology assessments and regulatory approval. Pyrimethamine (PYR), a diaminopyrimidine antifolate, undergoes extensive hepatic metabolism. The primary oxidative pathway involves the formation of hydroxy-pyrimethamine, specifically at the phenyl moiety. This guide provides a rigorous, self-validating framework for identifying these metabolites using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), ensuring compliance with MIST (Metabolites in Safety Testing) guidelines.

The Metabolic Landscape: CYP-Mediated Oxidation

Pyrimethamine is metabolized primarily by the Cytochrome P450 (CYP) superfamily. While N-oxidation on the pyrimidine ring occurs, the hydroxylation of the chlorophenyl ring represents a significant metabolic route, often leading to phase II conjugation targets.

Mechanistic Insight: The oxidation typically occurs at the meta position relative to the bridge, driven by the steric accessibility of the phenyl ring within the CYP active site (primarily CYP3A4, with contributions from CYP1A2 and CYP2C9).

Visualization: Metabolic Pathway (DOT)

MetabolicPathway PYR Pyrimethamine (Parent) m/z 249.1 CYP CYP450 System (CYP3A4/1A2) PYR->CYP Oxidation Int Arene Oxide Intermediate CYP->Int OH_PYR 3-Hydroxy-Pyrimethamine (Metabolite) m/z 265.1 Int->OH_PYR Rearrangement Conj Glucuronide Conjugate OH_PYR->Conj UGT Phase II

Figure 1: The oxidative biotransformation of Pyrimethamine. The pathway highlights the transition from parent drug to the stable hydroxy-metabolite via a putative arene oxide intermediate.

Experimental Protocol: In Vitro Metabolite Generation

To identify the hydroxy metabolite, one must first generate it in a controlled environment free from in vivo interferences (e.g., plasma proteins).

Reagents & System
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow
  • Pre-Incubation: Thaw HLM on ice. Dilute to 1.0 mg/mL in phosphate buffer. Add Pyrimethamine (final conc. 10 µM) to prevent solvent shock (<1% DMSO). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add the NADPH-regenerating system to start the reaction.

    • Control A (Negative): No NADPH (assess chemical stability).

    • Control B (Positive): Testosterone (CYP3A4 marker) to validate microsomal activity.

  • Incubation: Shake gently at 37°C for 60 minutes.

  • Termination: Add 3 volumes of ice-cold ACN. Vortex vigorously for 30 seconds to precipitate proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect supernatant for LC-MS/MS analysis.

Visualization: Analytical Workflow (DOT)

Workflow Start Microsomal Incubation (37°C, 60 min) Quench Protein Precipitation (ACN + 0.1% FA) Start->Quench Spin Centrifugation (10,000g, 10 min) Quench->Spin LC UHPLC Separation (C18 Column) Spin->LC MS HRMS Detection (Q-TOF / Orbitrap) LC->MS Data Data Mining (MDF & Isotope Filter) MS->Data

Figure 2: The sequential workflow for generating and isolating Pyrimethamine metabolites. Critical checkpoints include the quenching step to halt enzymatic activity and centrifugation to protect the LC column.

LC-HRMS Identification Strategy

This section details the "Self-Validating System" for identification. You cannot rely solely on mass shift; you must use isotopic signatures and fragmentation logic.

Mass Defect Filtering (MDF)

Pyrimethamine has a distinct mass defect due to its chlorine atom.

  • Parent [M+H]+: ~249.078

  • Hydroxy-Metabolite [M+H]+: ~265.073 (+15.995 Da)

  • Filter Settings: Set MDF window to ±50 mDa around the parent mass defect. This removes endogenous background noise, highlighting only drug-related material.

The Chlorine Isotope Check (The Trust Anchor)

Pyrimethamine contains a chlorine atom, which naturally exists as roughly 75% ^35^Cl and 25% ^37^Cl.

  • Validation Rule: Any putative metabolite must exhibit a mass spectral doublet separated by 2.0 Da with an intensity ratio of approximately 3:1.

  • If the ratio is lost: The metabolic pathway involved dechlorination (rare for this scaffold) or the peak is an artifact.

MS/MS Fragmentation Logic

To confirm the location of the hydroxyl group (Phenyl ring vs. Pyrimidine ring), compare the MS/MS spectra of the parent and the metabolite.

FeatureParent (PYR)Hydroxy-Metabolite (OH-PYR)Interpretation
Precursor Ion m/z 249.1m/z 265.1+16 Da shift indicates oxidation.
Fragment A (Pyrimidine) m/z 177.1m/z 177.1No Shift: The pyrimidine ring is unmodified.
Fragment B (Phenyl) m/z 110.0m/z 126.0+16 Shift: The oxidation is on the chlorophenyl ring.
Neutral Loss -Cl (35 Da)-Cl (35 Da)Chlorine is retained in the metabolite.

Causality: The stability of the m/z 177 fragment in both spectra proves the metabolic reaction did not occur on the pyrimidine heterocycle. The shift in the phenyl-associated fragment confirms the site of metabolism.

Structural Confirmation: NMR Spectroscopy[1]

While MS provides sensitivity, NMR provides structural certainty. For the 3-hydroxy metabolite, specific chemical shift perturbations are expected compared to the parent.

Predicted ^1H NMR Shifts (d6-DMSO):

  • Aromatic Region (Phenyl Ring):

    • Parent: Two doublets (para-substituted pattern) if 4-position is open, or specific multiplet.

    • Metabolite:[1][2] The symmetry of the phenyl ring is broken. You will observe an ABC splitting pattern (three non-equivalent protons) instead of the parent's A2B2 or AA'BB' system.

  • Chemical Shift Changes:

    • Ortho to OH: Upfield shift (~ -0.5 ppm) due to electron donation.

    • Meta to OH: Slight downfield shift.

    • Loss of Signal: Integration of the aromatic region will decrease from 4 protons (parent) to 3 protons (metabolite).

Regulatory Context (MIST Guidelines)

Per FDA and ICH M3(R2) guidelines, metabolites identified in human plasma at >10% of total drug-related exposure must be evaluated for safety coverage in preclinical species.

  • Actionable Insight: If the hydroxy-metabolite identified above is disproportionate in humans compared to the toxicology species (rat/dog), synthesis of the standard and direct toxicity testing is required.

  • Reactive Intermediates: The hydroxy metabolite can further oxidize to a quinone-imine (reactive). Use GSH (Glutathione) trapping in your incubation (Step 2) to screen for this risk. If a +305 Da adduct (Parent + OH + GSH) is found, this flags a potential idiosyncratic toxicity risk.

References

  • Huber, R. et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences.

  • Castiglioni, S. et al. (2016). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry.

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).

  • Wishart, D. S. et al. (2009). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Nature Protocols.

Sources

A Structural and Physicochemical Comparison of Pyrimethamine and its Phenol Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrimethamine

Pyrimethamine, chemically known as 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine, is a diaminopyrimidine derivative that has been a cornerstone in the treatment of protozoal diseases for decades.[1] Its primary mechanism of action involves the selective inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell replication in parasites like Plasmodium falciparum and Toxoplasma gondii.[2][3] While the parent drug's efficacy is well-documented, its journey through the body is not its final chapter. Hepatic metabolism, a critical process in pharmacokinetics, transforms pyrimethamine into various metabolites, many of which remain poorly characterized.[1][2][4] This guide focuses on a pivotal, yet often overlooked, aspect of its biotransformation: the formation of its phenol metabolite through aromatic hydroxylation. Understanding the structural and physicochemical shifts that occur during this metabolic conversion is paramount for a comprehensive grasp of its pharmacology, potential for drug-drug interactions, and overall therapeutic profile.

The Metabolic Transformation: From Parent Drug to Phenol Metabolite

The biotransformation of pyrimethamine is predominantly carried out in the liver. The generation of its phenol metabolite is a classic example of a Phase I metabolic reaction, specifically aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system.[5][6] These heme-containing monooxygenases are the primary engines of oxidative drug metabolism in humans.

The most probable site of hydroxylation on the pyrimethamine molecule is the para-chlorophenyl ring. The addition of a hydroxyl (-OH) group to this aromatic ring fundamentally alters the molecule's structure and properties. While multiple positions on the ring could theoretically be hydroxylated, the formation of a phenol derivative is a common and significant metabolic pathway.

G cluster_0 Hepatic Circulation (Phase I Metabolism) cluster_1 Subsequent Pathways (Phase II) Pyrimethamine Pyrimethamine C12H13ClN4 Phenol_Metabolite Phenol Metabolite C12H13ClN4O Pyrimethamine->Phenol_Metabolite Aromatic Hydroxylation Conjugation Glucuronidation / Sulfation Phenol_Metabolite->Conjugation Increased Polarity CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) CYP450->Pyrimethamine Catalysis

Caption: Metabolic pathway of Pyrimethamine to its Phenol Metabolite.

Structural Comparison: The Impact of a Single Hydroxyl Group

The core structural difference between pyrimethamine and its phenol metabolite is the introduction of a hydroxyl group on the 4-chlorophenyl ring.

  • Pyrimethamine: The parent molecule consists of a pyrimidine ring system substituted with two amino groups, an ethyl group, and a 4-chlorophenyl group.[1] The 4-chlorophenyl group is relatively non-polar.

  • Phenol Metabolite: The addition of a hydroxyl group transforms the chlorophenyl moiety into a chlorophenol. This introduces a polar, hydrogen-bond-donating group to the molecule. This seemingly minor addition has profound implications for the molecule's physicochemical properties and its potential interactions with biological systems.

Comparative Physicochemical Properties

The structural alteration from pyrimethamine to its phenol metabolite leads to predictable changes in its physicochemical characteristics. While specific experimental data for the phenol metabolite is scarce in publicly available literature, we can infer the impact of hydroxylation based on established chemical principles.

PropertyPyrimethaminePhenol Metabolite (Predicted)Rationale for Change
Molecular Formula C₁₂H₁₃ClN₄[1]C₁₂H₁₃ClN₄OAddition of one oxygen atom.
Molecular Weight 248.71 g/mol [1]~264.71 g/mol Increased mass due to the added oxygen atom.
logP (Octanol-Water Partition Coefficient) 2.7[1]Lower (e.g., < 2.0)The hydroxyl group significantly increases hydrophilicity, reducing the molecule's partitioning into the octanol phase.
Aqueous Solubility Poorly water-soluble[7]HigherThe polar phenol group can form hydrogen bonds with water, enhancing solubility.
pKa 7.34[1]Two pKa values expected: one for the pyrimidine ring (similar to parent) and one for the phenolic hydroxyl group (~8-10).The added phenol introduces an acidic proton.
Hydrogen Bond Donors/Acceptors Donors: 2, Acceptors: 4Donors: 3, Acceptors: 5The hydroxyl group adds one hydrogen bond donor and one acceptor site.

Implications for Biological Activity and Pharmacokinetics

The transformation to a more polar, hydroxylated metabolite has several important consequences:

  • Increased Water Solubility: This is a key outcome of Phase I metabolism, facilitating renal excretion and preventing accumulation of the drug in fatty tissues. The phenol metabolite is likely to be more readily eliminated from the body via urine.[2][4]

  • Altered Target Affinity: The introduction of a hydroxyl group can change how the molecule binds to its target, DHFR. The new hydrogen bonding capabilities could either enhance or diminish its inhibitory activity. Further enzymatic assays would be required to determine the precise impact on its anti-parasitic efficacy.

  • Substrate for Phase II Metabolism: The newly formed phenol group is an ideal site for Phase II conjugation reactions, such as glucuronidation or sulfation. These processes further increase water solubility and facilitate rapid excretion.

Experimental Protocol: Isolation and Characterization of the Pyrimethamine Phenol Metabolite

The following protocol outlines a robust workflow for the definitive identification and characterization of the pyrimethamine phenol metabolite from an in vitro metabolism study. This self-validating system ensures confidence in the final structural elucidation.

Objective: To generate, isolate, and structurally characterize the phenol metabolite of pyrimethamine using human liver microsomes.

Materials:

  • Pyrimethamine (analytical standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deuterium Oxide (D₂O) for NMR

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap or Q-TOF)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥500 MHz)

Step-by-Step Methodology

Part 1: In Vitro Generation of the Metabolite

  • Incubation Preparation: In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.4), human liver microsomes (to a final concentration of 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add pyrimethamine (from a stock solution in methanol, final concentration 10 µM) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Centrifugation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

Part 2: Isolation and Purification (Semi-Preparative HPLC)

  • Method Development: Develop a reverse-phase HPLC method (C18 column) to separate pyrimethamine from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typically effective.

  • Fraction Collection: Inject the supernatant from the incubation onto a semi-preparative HPLC column. Collect fractions corresponding to the peak suspected to be the hydroxylated metabolite (this will elute earlier than the parent pyrimethamine due to increased polarity).

  • Purity Check: Analyze the collected fractions by analytical HPLC-UV to confirm the purity of the isolated compound. Pool the pure fractions and evaporate the solvent under a stream of nitrogen.

Part 3: Structural Characterization

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve a small portion of the isolated metabolite in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the sample into the HRMS instrument.

    • Rationale: Obtain the accurate mass of the molecular ion. A mass increase of approximately 15.9949 Da compared to pyrimethamine (C₁₂H₁₃ClN₄) confirms the addition of one oxygen atom, consistent with hydroxylation.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform fragmentation analysis on the metabolite's molecular ion.

    • Rationale: Compare the fragmentation pattern to that of the parent drug. Fragments containing the chlorophenyl ring will show a mass shift of +16 Da, pinpointing the location of the hydroxylation. For example, a fragment corresponding to the chlorophenyl group in pyrimethamine will be observed at a different m/z in the metabolite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Acquire ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

    • Rationale: This is the definitive step for structural elucidation. The ¹H NMR spectrum will show changes in the chemical shifts and splitting patterns of the aromatic protons on the chlorophenyl ring. The disappearance of a proton signal and the appearance of a broad singlet corresponding to the phenolic -OH group are expected. 2D NMR experiments will confirm the connectivity and definitively establish the position of the hydroxyl group on the aromatic ring.[8]

Caption: Workflow for the isolation and characterization of the phenol metabolite.

Conclusion

The metabolic conversion of pyrimethamine to its phenol metabolite represents a critical structural and physicochemical transformation. The addition of a single hydroxyl group via CYP-mediated aromatic hydroxylation renders the molecule more polar, more water-soluble, and a target for subsequent Phase II conjugation. While this metabolite is likely a key player in the clearance and excretion of the drug, its potential contribution to the overall therapeutic or toxicological profile of pyrimethamine warrants further investigation. The detailed experimental workflow provided herein offers a comprehensive and scientifically rigorous approach to definitively characterize this and other drug metabolites, a fundamental exercise in modern drug development and pharmacology.

References

  • Healio. (2025, July 1). Pyrimethamine: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Amedra Pharmaceuticals LLC. (2012, December 3). Prescribing Information PrDARAPRIM® TABLETS. Retrieved from [Link]

  • Le Guellec, C., et al. (2000). Population Pharmacokinetics of Pyrimethamine and Sulfadoxine in Children Treated for Congenital Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 44(5), 1185-1190. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimethamine. PubChem Compound Database. Retrieved from [Link]

  • Weidekamm, E., et al. (1982). Pharmacology Pharmacokinetics of Sulfadoxine and Pyrimethamine after Fansidar® Administration in Man. Chemotherapy, 28(2), 70-77. Retrieved from [Link]

  • Onyeji, C. O., et al. (2009). Physicochemical characterization and dissolution properties of binary systems of pyrimethamine and 2-hydroxypropyl-β-cyclodextrin. African Journal of Biotechnology, 8(8). Retrieved from [Link]

  • Midskov, C. (1984). High-performance liquid chromatographic assay of pyrimethamine, sulfadoxine and its N4-acetyl metabolite in serum and urine after ingestion of Suldox. Journal of Chromatography B: Biomedical Sciences and Applications, 308, 217-227. Retrieved from [Link]

  • World Health Organization. (2024, May 15). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

  • Timm, U., & Weidekamm, E. (1982). Determination of pyrimethamine in human plasma after administration of fansidar of fansidar-mefloquine by means of high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 230(1), 107-114. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation products, m/z 373.2470). Retrieved from [Link]

  • ResearchGate. (n.d.). MS² spectra and proposed structures of the hydroxylated metabolites (a) M1a and (b) M1b of SLU‐PP‐332. Retrieved from [Link]

  • de Visser, S. P., & Kumar, D. (2009). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry, 7(19), 3936-3947. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectral Data of 1-5. Retrieved from [Link]

  • Olsen, L., et al. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. Journal of the American Chemical Society, 125(50), 15595-15603. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the hydroxylated metabolite of estradiol-17-glucuronide. Retrieved from [Link]

  • Seger, S. T., et al. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603. Retrieved from [Link]

  • Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal, 8(2), 655-664. Retrieved from [Link]

  • Shaik, S., et al. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 647-650. Retrieved from [Link]

  • PharmaCompass. (n.d.). Pyrimethamine. Retrieved from [Link]

  • Sok, P., et al. (2024). Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1234, 124030. Retrieved from [Link]

  • Wicht, K. J., et al. (2020). Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. Molecules, 25(4), 894. Retrieved from [Link]

  • Costantino, L., et al. (2021). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Pharmaceuticals, 14(7), 643. Retrieved from [Link]

  • Ason, B., et al. (2011). An open-label Phase I/II clinical trial of pyrimethamine for the treatment of patients affected with chronic GM2 gangliosidosis (Tay–Sachs or Sandhoff variants). Molecular Genetics and Metabolism, 103(4), 329-336. Retrieved from [Link]

  • Bell, S. G., et al. (2022). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 61(52), e202212456. Retrieved from [Link]

  • ResearchGate. (n.d.). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Pyrimethamine?. Retrieved from [Link]

  • Patsnap. (2018, March 30). Method for synthesizing 2,4-diamino-6-chloropyrimidine.
  • Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(16), 3840-3848. Retrieved from [Link]

  • Wishart, D. S. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 3(3), 225-236. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structure and Toxicity Characterization of Alkyl Hydroxylated Metabolites of 6PPD-Q. Retrieved from [Link]

  • Malaria World. (2022, July 9). Key interactions of pyrimethamine derivatives specific to wild-type and mutant P. falciparum dihydro. Retrieved from [Link]

  • Wang, S., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2964. Retrieved from [Link]

  • Singh, A. K., et al. (2013). 1H NMR Based Targeted Metabolite Profiling for Understanding the Complex Relationship Connecting Oxidative Stress with Endometriosis. PLoS ONE, 8(8), e69832. Retrieved from [Link]

  • Al-Marzooq, F., et al. (2019). Metabolomic Profiling Elucidated by 1H- NMR and the Correlation with Antibacterial and Antioxidant Activity of (Cyperus rotundus. L) Fermented by Lactic Acid Bacteria. Journal of Pure and Applied Microbiology, 13(3), 1437-1447. Retrieved from [Link]

  • Philp, L. K., et al. (2021). An NMR Metabolomics Analysis Pipeline for Human Neutrophil Samples with Limited Source Material. Metabolites, 11(9), 629. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced HPLC Method Development for Pyrimethamine Related Substances

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Pyrimethamine (PYR). Unlike generic protocols, this guide focuses on the mechanistic rationale behind column selection, pH control, and gradient optimization. The objective is to quantify Pyrimethamine and separate it from its process-related impurities (e.g., 4-chlorophenylacetonitrile derivatives) and hydrolytic degradation products in compliance with ICH Q3A/Q3B guidelines.[1]

Chemical Context & Critical Quality Attributes (CQA)

To develop a robust method, one must first understand the analyte's physicochemical behavior.[1]

  • Analyte: Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine).[1][2][3][4][5]

  • pKa: ~7.3 (Weak base).[1]

  • LogP: ~2.7 (Moderately lipophilic).[1]

  • Solubility: Low in water; soluble in organic solvents and dilute mineral acids.[1][5]

The Separation Challenge

Pyrimethamine contains amino groups that can interact strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1] Furthermore, process impurities often possess similar UV spectra but vastly different polarities.[1]

Critical Decision Point: pH Selection Because the pKa is ~7.3, operating at a neutral pH (around 7) would result in a mixed species population (ionized and neutral), causing split peaks or broad bands.

  • Strategy: We utilize a mobile phase pH of 3.0 .

  • Mechanism: At pH 3.0 (2 units below pKa), Pyrimethamine is fully protonated (

    
    ).[1] This ensures a single ionic species, improving peak symmetry.[1] Additionally, the acidic environment suppresses the ionization of silanol groups (
    
    
    
    ), reducing secondary interactions (tailing).[1]

Method Development Workflow

The following diagram outlines the logical flow for developing this stability-indicating method.

MethodDevelopment Start Molecule Assessment (pKa 7.3, LogP 2.7) Column Column Selection (C18 End-capped) Start->Column Hydrophobicity MobilePhase Mobile Phase Optimization (Buffer pH 3.0 + ACN) Column->MobilePhase Silanol Suppression Gradient Gradient Engineering (Trap Polar -> Elute Lipophilic) MobilePhase->Gradient Resolution Validation ICH Q2(R1) Validation (Specificity, Linearity, LOQ) Gradient->Validation Final Method Validation->MobilePhase Failed Resolution

Figure 1: Strategic workflow for HPLC method development, moving from physicochemical assessment to validation.

Optimized Experimental Protocol

This protocol is designed to be "Stability Indicating," meaning it can detect degradation products formed under stress (acid, base, oxidation).[1]

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Note: An end-capped column is mandatory to minimize amine tailing.

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric acid. Filter through a 0.45 µm nylon membrane.[1]
    
  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

    • Why ACN? Acetonitrile has a lower UV cutoff (190 nm) than Methanol (205 nm), allowing for detection of impurities at lower wavelengths (210 nm) with less baseline noise.[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 4.6mm ID columns.
Injection Vol 10 - 20 µLHigher volume improves LOQ for trace impurities.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection 210 nm & 272 nm210 nm: Universal detection for impurities.272 nm: Max absorbance for Pyrimethamine assay.[1]
Run Time 25 MinutesSufficient to elute highly lipophilic process dimers.[1]
Gradient Program

An isocratic method (e.g., 60:40) often fails to elute late-eluting synthesis byproducts.[1] This gradient profile ensures polar degradants are retained initially, while late organic ramps clean the column.[1]

Time (min)% Buffer (A)% ACN (B)Phase Description
0.0 8020Initial Hold: Retains polar hydrolytic degradants.
5.0 8020Isocratic platform to separate early eluters.
15.0 3070Ramp: Elutes Pyrimethamine and lipophilic impurities.
20.0 3070Wash phase to remove dimers/oligomers.
21.0 8020Return to initial conditions.[1]
25.0 8020Equilibration: Critical for retention time reproducibility.

Mechanistic Separation Logic

Understanding how the separation occurs allows for faster troubleshooting.[1] The diagram below illustrates the interaction between the protonated analyte and the stationary phase.

SeparationMechanism Analyte Pyrimethamine (H+) (Protonated Base) MobilePhase Mobile Phase (pH 3.0 + ACN) Analyte->MobilePhase Solvation (Elution) Stationary Stationary Phase (C18 Chains) Analyte->Stationary Hydrophobic Interaction (Retention) Silanol Residual Silanols (Si-OH) Analyte->Silanol Blocked Interaction (No Tailing) MobilePhase->Silanol Suppression (H+)

Figure 2: Separation mechanism at pH 3.[1]0. High H+ concentration suppresses silanol activity, forcing the analyte to interact primarily via hydrophobic mechanisms with the C18 chains.[1]

Validation Summary (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, the following parameters must be validated.

  • Specificity:

    • Inject blank, placebo, and standard.[1]

    • Perform forced degradation (Acid: 0.1N HCl, Base: 0.1N NaOH, Peroxide: 3%

      
      ).[1]
      
    • Acceptance: Peak purity threshold > 0.999 (using PDA detector).[1]

  • Linearity:

    • Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      0.999.[1][6]
  • LOD/LOQ (Limit of Detection/Quantitation):

    • Determine based on Signal-to-Noise (S/N) ratio.[1]

    • LOD: S/N

      
       3:1.[1]
      
    • LOQ: S/N

      
       10:1.
      
  • Robustness:

    • Deliberately vary Flow Rate (±0.1 mL/min), pH (±0.2 units), and Column Temp (±5°C).

    • Critical Check: Ensure resolution between Pyrimethamine and nearest impurity remains > 1.5.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or Column void.[1]Ensure pH is

3.[1]0. Replace column if void is suspected.[1]
RT Drift Inadequate equilibration.Increase post-gradient equilibration time (21-25 min step).
Baseline Noise Poor quality reagents.[1]Use HPLC-grade water and ACN.[1][5] Degas mobile phase thoroughly.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (80:20 Buffer:ACN).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][4][7][8] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][4] Available at: [Link]

  • PubChem. Pyrimethamine Compound Summary (CID 4993).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Gadhari, N. S., et al. "High Performance HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities." ResearchGate (2021).[1] (Context for Pyrimethamine/Sulfadoxine separation). Available at: [Link]

Sources

Application Notes and Protocols: In Vitro DHFR Inhibition Assay for Pyrimethamine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Pyrimethamine and the Unexplored Activity of its Metabolites

Pyrimethamine is a cornerstone antifolate therapeutic agent, primarily utilized for its activity against protozoal diseases like toxoplasmosis and malaria.[1][2] Its mechanism of action is the highly specific and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[4][5] By blocking this step, pyrimethamine effectively halts cellular replication, leading to the death of rapidly dividing organisms like Toxoplasma gondii and Plasmodium species.[4][6] The therapeutic success of pyrimethamine hinges on its selectivity, binding with significantly higher affinity to the parasitic DHFR enzyme than to its human counterpart.[1][7]

Despite its long-standing clinical use, a comprehensive understanding of pyrimethamine's metabolic fate remains elusive. It is known to be metabolized in the liver, but the resulting products are frequently referred to as "unidentified metabolites".[1][3][6][8] This knowledge gap is significant in drug development. Metabolites of a parent drug can exhibit their own biological activity, toxicity, or altered pharmacokinetic profiles. They may contribute to the overall therapeutic effect, lead to off-target effects, or even serve as a basis for drug resistance. Therefore, evaluating the DHFR inhibitory potential of putative or synthesized pyrimethamine metabolites is a critical step in fully characterizing its pharmacological profile.

This application note provides a detailed, field-proven protocol for determining the in vitro inhibitory activity of pyrimethamine metabolites against DHFR using a spectrophotometric assay. It is designed for researchers in drug discovery, pharmacology, and parasitology, offering a robust framework for screening and characterizing novel chemical entities derived from the parent drug.

Principle of the DHFR Inhibition Assay

The in vitro DHFR assay is a robust and widely used method to quantify the inhibitory potential of compounds. The assay's principle is based on monitoring the enzymatic activity of DHFR, which catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

DHFR Reaction: 7,8-dihydrofolate (DHF) + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate (THF) + NADP⁺

The progress of this reaction is conveniently monitored by measuring the decrease in absorbance at 340 nm.[9][10] The cofactor NADPH strongly absorbs light at this wavelength, whereas its oxidized form, NADP⁺, does not. In the presence of an active DHFR enzyme, NADPH is consumed, leading to a time-dependent decrease in absorbance. When an inhibitor, such as pyrimethamine or a potential metabolite, binds to DHFR, the rate of NADPH oxidation decreases. The potency of the inhibitor is quantified by measuring the concentration required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50).[7][11][12]

Conceptual Workflow of DHFR Inhibition Assay

DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, DHF, DHFR Enzyme, and Test Compounds (Pyrimethamine & Metabolites) Plate Design & Prepare 96-Well Plate Layout (Controls, Blanks, Test Articles) Reagents->Plate Dispense Dispense Reagents: Buffer, Enzyme, NADPH, and Inhibitors Plate->Dispense Preincubation Pre-incubate Enzyme with Inhibitors (Optional, for slow-binding) Dispense->Preincubation Initiate Initiate Reaction by adding DHF Substrate Preincubation->Initiate Measure Measure Absorbance at 340 nm in Kinetic Mode Initiate->Measure CalcRate Calculate Rate of Reaction (ΔAbs/min) for each well Measure->CalcRate CalcInhib Calculate Percent Inhibition relative to No-Inhibitor Control CalcRate->CalcInhib Plot Plot % Inhibition vs. log[Inhibitor Concentration] CalcInhib->Plot IC50 Determine IC50 Value from Sigmoidal Dose-Response Curve Plot->IC50

Caption: Overall workflow for the in vitro DHFR inhibition assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, enabling medium- to high-throughput screening of compounds.

PART 1: Reagent Preparation

Causality: Proper reagent preparation is critical for assay reproducibility. Buffers must be at the correct pH for optimal enzyme activity, and stock solutions must be accurate for reliable concentration curves. All reagents, especially the enzyme, should be kept on ice to prevent degradation.[2][9]

  • DHFR Assay Buffer (50 mM Tris-HCl, pH 7.5):

    • Prepare a solution of 50 mM Tris-HCl.

    • Adjust the pH to 7.5 at room temperature.

    • This buffer can be stored at 4°C. Warm to room temperature before use.[13][14]

  • NADPH Stock Solution (10 mM):

    • Dissolve the required amount of NADPH tetrasodium salt in the DHFR Assay Buffer.

    • Expert Insight: NADPH solutions are unstable. Prepare fresh on the day of the experiment or aliquot and store at -20°C for short-term use.[13][14] Keep on ice during use.

  • Dihydrofolic Acid (DHF) Stock Solution (10 mM):

    • DHF is poorly soluble. Dissolve 10 mg of DHF powder in 2.2 mL of 10x Assay Buffer (or a similar buffer containing a reducing agent like 2-mercaptoethanol to prevent oxidation), as recommended by commercial kit suppliers.[9]

    • Aliquot and store at -80°C, protected from light. DHF is light-sensitive and prone to oxidation.[13] Avoid repeated freeze-thaw cycles.

  • DHFR Enzyme (e.g., recombinant P. falciparum or T. gondii DHFR):

    • The enzyme should be stored at -20°C or -80°C in a glycerol-containing buffer to prevent freezing.[9]

    • On the day of the assay, prepare a working dilution in ice-cold DHFR Assay Buffer to a concentration that yields a linear absorbance decrease of approximately 0.05 to 0.1 AU per minute. This optimal concentration must be determined empirically in your laboratory.

  • Test Compounds (Pyrimethamine and Metabolites):

    • Prepare 10 mM stock solutions in 100% DMSO.

    • Create a serial dilution series from the stock solution in DMSO. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.

    • For the assay, create intermediate dilutions of these DMSO stocks in the DHFR Assay Buffer to minimize the final DMSO concentration in the reaction well (must be <1%).

PART 2: Assay Procedure (96-Well Plate)

Causality: The order of addition is important. The enzyme is typically mixed with the inhibitor before the reaction is initiated with the substrate (DHF). This allows the inhibitor to bind to the enzyme. A kinetic read (multiple measurements over time) is superior to an endpoint read as it provides the reaction rate, which is a more accurate measure of enzyme activity.[2][14]

  • Plate Setup: Design the plate map to include wells for:

    • 100% Activity Control: Enzyme, buffer, NADPH, DHF (with DMSO vehicle).

    • 0% Activity/Blank: Buffer, NADPH, DHF (no enzyme).

    • Test Wells: Enzyme, buffer, NADPH, DHF, and serially diluted test compounds.

    • Positive Control: A known DHFR inhibitor like methotrexate or pyrimethamine.

  • Reaction Mixture Preparation (Total Volume = 200 µL):

    • Add 158 µL of DHFR Assay Buffer to each well.

    • Add 2 µL of the serially diluted test compounds (or DMSO for controls) to the appropriate wells.

    • Add 20 µL of the diluted DHFR enzyme working solution. Mix gently by pipetting.

    • Add 10 µL of the 10 mM NADPH stock solution (final concentration: 0.5 mM). Mix gently.

    • Optional Pre-incubation: Incubate the plate for 5-10 minutes at room temperature. This step is crucial for slow-binding inhibitors to reach equilibrium with the enzyme.[9]

  • Initiate the Reaction:

    • Add 10 µL of the 10 mM DHF stock solution (final concentration: 0.5 mM) to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.

  • Measurement:

    • Measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[2][14]

Data Analysis and Interpretation

Causality: Raw absorbance data must be converted into a biologically meaningful value. Calculating the reaction rate (slope) normalizes the data and accounts for any minor variations in start time. Plotting percent inhibition versus the logarithm of inhibitor concentration creates a sigmoidal curve, the inflection point of which is the IC50, a standard measure of inhibitor potency.[11][12]

  • Calculate the Reaction Rate (Velocity):

    • For each well, plot absorbance vs. time.

    • Determine the slope of the linear portion of this curve. The slope (ΔAbs/min) represents the initial reaction rate (V).

  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of the test compound and V_control is the rate of the 100% activity control (enzyme + DMSO).

  • Determine the IC50 Value:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[7]

Data Analysis Workflow

DataAnalysis RawData Raw Kinetic Data (Absorbance vs. Time) CalcSlope Calculate Slopes (ΔAbs/min) for all wells RawData->CalcSlope PercentInhib Calculate % Inhibition vs. No-Inhibitor Control CalcSlope->PercentInhib DoseResponse Plot % Inhibition vs. log[Concentration] PercentInhib->DoseResponse FitCurve Fit to Sigmoidal Dose-Response Model DoseResponse->FitCurve IC50 Determine IC50 FitCurve->IC50

Caption: Workflow for calculating IC50 from raw kinetic data.

Sample Data Presentation

The results should be summarized in a clear, tabular format to allow for easy comparison between the parent drug and its metabolites.

CompoundTarget EnzymeIC50 (nM) [95% CI]
Pyrimethamine (Control)P. falciparum DHFR15.4 [12.1 - 19.5]
Metabolite 1P. falciparum DHFR150.8 [135.2 - 168.1]
Metabolite 2P. falciparum DHFR> 10,000
Pyrimethamine (Control)Human DHFR760 [695 - 830]
Metabolite 1Human DHFR> 20,000
Metabolite 2Human DHFR> 20,000

Note: Data are hypothetical for illustrative purposes. Real data would require experimental determination.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, every assay should include a self-validating system:

  • Positive Control: Always include the parent compound, pyrimethamine, as a positive control. The resulting IC50 value should be consistent with historical data and literature values, confirming the assay is performing as expected.[13]

  • Enzyme Activity: The uninhibited reaction rate should be stable and linear for the duration of the measurement period. A decreasing rate over time may suggest enzyme instability or substrate depletion.

  • Statistical Rigor: Each concentration should be tested in triplicate. The dose-response curve should have a good fit (e.g., R² > 0.95), and the IC50 should be reported with confidence intervals.

  • Selectivity Screen: To understand the therapeutic potential, it is crucial to test the metabolites against both the target (parasitic) DHFR and the off-target (human) DHFR. A high selectivity index (IC50_human / IC50_parasite) is a desirable characteristic.[7]

Conclusion

The protocol detailed in this application note provides a comprehensive and robust method for evaluating the in vitro DHFR inhibitory activity of pyrimethamine metabolites. While the specific metabolites of pyrimethamine are not fully characterized in the literature, this guide provides the essential framework for testing any potential candidate compounds. By systematically assessing their potency and selectivity, researchers can build a more complete pharmacological profile of pyrimethamine, aiding in the prediction of clinical efficacy, potential drug-drug interactions, and the rational design of next-generation antifolate drugs.

References

  • ChemicalBook. (n.d.). Mechanism of action of Pyrimethamine.
  • PubChem. (n.d.). Pyrimethamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Healio. (2025, July 1). Pyrimethamine: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrimethamine? Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Specific course link not available)

  • WHO Extranet Systems. (2024, May 15). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • MIMS Singapore. (n.d.). Sulfadoxine + Pyrimethamine: Uses & Dosage. Retrieved from [Link]

  • BioVision. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • PharmaCompass. (n.d.). Pyrimethamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Sirawaraporn, W., et al. (n.d.). Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro. PMC. (Specific article details not provided)
  • Wikipedia. (n.d.). Pyrimethamine. Retrieved from [Link]

  • Schoondermark-van de Ven, E., et al. (n.d.). In vitro effects of sulfadiazine and its metabolites alone and in combination with pyrimethamine on Toxoplasma gondii. PMC. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimethamine - Pharmacokinetics, Adverse Effects, Use | Antimalarial Drugs | Pharmacology. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved from [Link]

Sources

Technical Application Note: Advanced Crystallization Protocols for 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

This technical guide details the isolation and crystallization of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol (CAS: 1397693-25-2), a critical metabolite and structural analog of the antifolate class (related to Pyrimethamine).[1][2][3]

Achieving high-purity crystalline forms of this molecule is challenging due to its amphoteric nature —possessing both basic amino groups on the pyrimidine ring and an acidic phenolic proton.[1][2][3] This dual nature creates a complex solubility profile dependent on pH and solvent polarity.[1][2][3] This guide prioritizes protocols that minimize oxidative degradation of the phenol moiety while maximizing yield.[2][3]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₂H₁₄N₄OModerate molecular weight.[1][2][3]
Solubility (Water) Low (Neutral pH)Water is an effective anti-solvent.[1][2][3]
Solubility (Alcohols) Moderate (Hot)Ethanol/Methanol are ideal primary solvents.[1][2][3]
pKa (Estimated) ~7.2 (Pyrimidine N1) / ~10.0 (Phenol)Solubility increases significantly at pH < 5 and pH > 11.[1][2][3]
Thermal Stability Susceptible to oxidationAvoid prolonged heating >80°C without inert atmosphere.[1][2][3]

Critical Process Parameters (CPPs)

Before initiating crystallization, the following parameters must be controlled to ensure reproducibility:

  • pH Control: Due to the phenolic group, the molecule can form phenolate salts in strong bases (NaOH), which are highly water-soluble and will not crystallize.[1][3] Conversely, it forms salts in strong acids.[1][3] Target pH for crystallization is 7.0–7.5. [1][2][3]

  • Oxidation Mitigation: The electron-rich phenol ring is prone to oxidation, leading to pink/brown discoloration.[1][2][3] All solvents should be degassed, and crystallization should occur under N₂ or Ar blanket.[1][3]

  • Supersaturation Control: Rapid cooling leads to amorphous precipitation due to the strong hydrogen-bonding network (intermolecular N-H[1][2][3]···O and O-H···N interactions). A slow cooling ramp (0.5°C/min) is strictly required.[1][2][3]

Protocol A: The pH-Swing Recrystallization (Purification Focus)

This method is best suited for crude material containing inorganic salts or non-ionizable organic impurities.[1][2][3] It utilizes the amphoteric nature of the molecule to filter out impurities in both acidic and basic states before final isolation.[2][3]

Reagents
  • Solvent: 1.0 M Hydrochloric Acid (HCl)[1][2][3]

  • Precipitant: 2.0 M Ammonium Hydroxide (NH₄OH) or 1.0 M Sodium Hydroxide (NaOH)[1][2][3]

  • Wash: Deionized Water (Cold), Acetone (Chilled)[1][2][3]

Step-by-Step Methodology
  • Dissolution (Acid Phase):

    • Suspend crude this compound in 1.0 M HCl (10 mL per gram of solid).

    • Stir at 25°C until fully dissolved. The solution should be clear/pale yellow.[1][2][3]

    • Mechanism:[1][2][3][4][5][6] Protonation of the pyrimidine nitrogens renders the molecule water-soluble.[1][2][3]

  • Filtration:

    • Filter the acidic solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.[2][3]

  • Neutralization (The "Swing"):

    • Place the filtrate in a jacketed reactor at 20°C with overhead stirring (200 RPM).

    • Slowly add 2.0 M NH₄OH dropwise.[1][2][3]

    • Critical Endpoint: Monitor pH continuously. As pH approaches 6.0, a heavy precipitate will form.[1][3] Continue addition until pH 7.2 ± 0.2 .

    • Warning: Do not overshoot to pH > 10, or the phenolate anion will form, redissolving the product.[1][3]

  • Aging (Ostwald Ripening):

    • Stir the slurry for 2 hours at 20°C, then cool to 5°C for 1 hour. This allows small, amorphous particles to dissolve and redeposit onto larger crystalline lattices.[1][3]

  • Isolation:

    • Filter under vacuum.[1][2][3] Wash the cake 2x with cold water (to remove salts) and 1x with cold acetone (to displace water and aid drying).[1][2][3]

    • Dry under vacuum at 45°C for 12 hours.[1][2][3]

Protocol B: Thermal Gradient Crystallization (Polymorph Control)[1][2][3]

This protocol is designed for high-purity API generation, targeting the most thermodynamically stable polymorph.[1][2][3] It uses a binary solvent system.[1][2][3]

Reagents
  • Primary Solvent: Ethanol (Absolute) or Methanol[1][2][3]

  • Anti-Solvent: Deionized Water[1][2][3]

  • Atmosphere: Nitrogen gas[1][2][3]

Step-by-Step Methodology
  • Saturation:

    • Charge a reactor with the solid and Ethanol (20 mL/g).[1][2][3]

    • Heat to reflux (approx. 78°C) under N₂.[1][2][3]

    • If the solution is not clear, add Ethanol in 2 mL/g increments until dissolution is complete.[1][3]

  • Clarification:

    • Perform a hot filtration if necessary to remove insoluble particulates.[1][2][3] Keep the funnel heated to prevent premature crystallization.[1][2][3]

  • Anti-Solvent Addition:

    • Maintain temperature at 70°C.

    • Add hot water (60°C) dropwise until a faint, persistent turbidity (cloud point) is observed.[1][2]

    • Add Ethanol dropwise just enough to clear the turbidity.[1][2][3]

  • Controlled Cooling:

    • Ramp temperature down from 70°C to 25°C at a rate of 0.5°C/min .

    • Mechanism:[1][2][3][4][5][6] Slow cooling promotes the growth of well-defined prisms or needles rather than amorphous agglomerates.[1][2][3]

  • Final Crystallization:

    • Once at 25°C, further cool to 0°C and hold for 4 hours.

  • Harvest:

    • Filter and wash with a cold 1:1 Ethanol/Water mixture.[1][2][3]

Visualizing the Process Logic

The following diagram illustrates the decision matrix for selecting the appropriate crystallization technique based on input material quality.

CrystallizationLogic Start Input Material: This compound PurityCheck Assess Purity Level Start->PurityCheck LowPurity Low Purity (<95%) Contains Salts/Inorganics PurityCheck->LowPurity Dirty Input HighPurity High Purity (>98%) Polymorph/Color Issue PurityCheck->HighPurity Clean Input AcidDissolve Dissolve in 1.0M HCl (Protonation) LowPurity->AcidDissolve HotSolvent Dissolve in Refluxing EtOH (Under N2) HighPurity->HotSolvent FilterInsol Filter Insoluble Matter AcidDissolve->FilterInsol Neutralize Neutralize to pH 7.2 (Precipitation) FilterInsol->Neutralize FinalProduct High Purity Crystalline Solid Neutralize->FinalProduct AntiSolvent Add Hot Water to Cloud Point HotSolvent->AntiSolvent Cooling Controlled Cooling (0.5°C/min) AntiSolvent->Cooling Cooling->FinalProduct

Figure 1: Decision tree for selecting between pH-Swing Purification and Thermal Recrystallization based on input material quality.[1][2][3]

Analytical Validation (Self-Check)

To verify the success of the crystallization, perform the following checks:

TestExpected ResultTroubleshooting
HPLC Purity > 99.5% AreaIf < 99%, repeat Protocol A (pH Swing) to remove polar impurities.
Appearance White to Off-White Crystalline PowderPink/Red: Indicates oxidation.[1][2][3] Recrystallize using Protocol B with added sodium metabisulfite (antioxidant) or stricter N₂ control.[1][2][3]
DSC (Thermal) Sharp Endotherm (Melting Point)Broad peak indicates amorphous content.[1][2][3] Re-anneal in hot Ethanol.
Residual Solvents < 5000 ppm EthanolIf high, increase drying time or temperature (up to 50°C).[1][2][3]

References

  • PubChem. (2023).[1][2][3] 4-((2,4-Diamino-5-pyrimidinyl)methyl)-2,6-dimethoxyphenol (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Gangjee, A., et al. (2005).[1][3] Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates.[1][2][3][7] Journal of Medicinal Chemistry.[1][2][3] [Link]

  • MDPI. (2017).[1][2][3] Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules.[1][2][3][4][6][8][9][10] [Link][1][2][3][5]

  • Google Patents. (1978).[1][2][3] Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines (US4115650A).[1][2][3][6]

  • Organic Syntheses. (1952).[1][2][3] 2,4-Diamino-6-hydroxypyrimidine.[1][2][3][5] Org.[1][2][3][4][6][8][10][11] Synth. 1952, 32,[1][3] 45. [Link]

Sources

Advanced Protocol: Preparation and Characterization of Pyrimethamine Metabolite Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Pyrimethamine (PYR), a diaminopyrimidine antifolate, remains a cornerstone therapeutic for toxoplasmosis and malaria. While the parent compound’s pharmacokinetics are well-characterized, accurate quantification of its metabolic profile is critical for regulatory compliance (FDA/EMA MIST guidelines) and understanding resistance mechanisms.

The primary metabolic pathways for PYR involve N-oxidation of the pyrimidine ring and oxidative hydroxylation of the phenyl/ethyl moieties. This guide details the preparation of two critical reference standards:

  • Pyrimethamine 3-N-oxide (M1): The major oxidative metabolite identified in hepatic microsomes.

  • 4'-Hydroxypyrimethamine (M2): A representative Phase I metabolite requiring de novo synthesis for high purity.

This protocol departs from generic "grind-and-mix" instructions, offering a rigorous, chemically grounded workflow for synthesizing, purifying, and validating these standards for use in GLP bioanalysis.

Metabolic Landscape & Target Structures

Understanding the metabolic fate of Pyrimethamine is the prerequisite for standard preparation. The drug undergoes Phase I oxidation primarily via CYP450 isoforms (likely CYP3A4/2C9), followed by Phase II glucuronidation.

Figure 1: Pyrimethamine Metabolic Pathways

PyrimethamineMetabolism cluster_legend Key PYR Pyrimethamine (Parent) NOwj Pyrimethamine 3-N-oxide (Metabolite M1) PYR->NOwj N-Oxidation (CYP450/FMO) OH_PYR 4'-Hydroxypyrimethamine (Metabolite M2) PYR->OH_PYR Phenyl Hydroxylation (CYP450) Gluc O-Glucuronide (Phase II) OH_PYR->Gluc UGT Conjugation key1 Direct Synthesis Target (Route A) key2 De Novo Synthesis Target (Route B)

Caption: Primary metabolic divergence of Pyrimethamine. M1 is accessible via direct oxidation (Route A), while M2 requires scaffold reconstruction (Route B).

Protocol A: Synthesis of Pyrimethamine 3-N-oxide (M1)

Strategy: Direct chemical oxidation. Mechanism: Electrophilic attack of a peracid on the most electron-rich nitrogen (N-3) of the pyrimidine ring. Purity Target: >98% (HPLC).

Materials
  • Substrate: Pyrimethamine (USP Grade), 1.0 g (4.0 mmol).

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max, 1.2 eq.

  • Solvent: Dichloromethane (DCM) / Methanol (9:1 v/v).

  • Quench: 10% Sodium Sulfite (

    
    ).
    
Experimental Workflow
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g Pyrimethamine in 40 mL DCM/MeOH (9:1). The methanol co-solvent is crucial as Pyrimethamine has poor solubility in pure DCM.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add mCPBA (1.2 eq, ~1.1 g) portion-wise over 15 minutes.

    • Critical Insight: Rapid addition causes exotherms that may lead to N-1/N-3 di-N-oxide formation or ring opening. Maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1). The N-oxide will appear more polar (lower Rf) than the parent.

  • Workup:

    • Quench excess peroxide by adding 20 mL of 10%

      
      . Stir for 15 min.
      
    • Wash the organic layer with Saturated

      
       (2 x 20 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude solid is often yellow. Recrystallize from Ethanol/Water (95:5).

    • Alternative: If purity <95%, use Flash Chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

Protocol B: De Novo Synthesis of 4'-Hydroxypyrimethamine (M2)

Strategy: Total synthesis via condensation. Rationale: Direct hydroxylation of Pyrimethamine is non-selective. A "bottom-up" approach using a protected phenol precursor ensures regioselectivity.

Figure 2: De Novo Synthesis Workflow

DeNovoSynthesis Step1 Step 1: Condensation 4-Methoxyphenylacetonitrile + Ethyl Propionate (NaOEt/EtOH) Inter1 Intermediate A Beta-Ketonitrile Step1->Inter1 Step2 Step 2: Activation Reaction with Ethyl Orthoformate (Ac2O, Reflux) Inter1->Step2 Inter2 Intermediate B Enol Ether Step2->Inter2 Step3 Step 3: Cyclization + Guanidine HCl (NaOEt, Reflux) Inter2->Step3 Protected 4'-Methoxy-Pyrimethamine (Protected Standard) Step3->Protected Step4 Step 4: Deprotection BBr3 in DCM (-78°C to RT) Protected->Step4 Final Target: 4'-Hydroxypyrimethamine (>98% Purity) Step4->Final

Caption: Four-step synthetic route to the hydroxylated metabolite standard, utilizing a methoxy-protection strategy to ensure stability during ring closure.

Detailed Methodology
Step 1: Formation of the Beta-Ketonitrile[1]
  • Reagents: 4-Methoxyphenylacetonitrile (5.0 g), Ethyl Propionate (1.1 eq), Sodium Ethoxide (1.5 eq).

  • Procedure: Reflux in absolute ethanol for 4 hours. The strong base abstracts the alpha-proton of the nitrile, which attacks the ester.

  • Outcome: Formation of 2-(4-methoxyphenyl)-3-oxopentanenitrile.

Step 2 & 3: Cyclization to Pyrimidine Core
  • Reagents: Intermediate from Step 1, Ethyl Orthoformate, Guanidine HCl.

  • Procedure:

    • Heat the beta-ketonitrile with ethyl orthoformate/acetic anhydride to form the enol ether.

    • Add Guanidine HCl and NaOEt in ethanol. Reflux overnight.

  • Mechanism: Guanidine acts as a binucleophile, condensing with the electrophilic enol ether to close the pyrimidine ring.

  • Intermediate: 2,4-diamino-5-(4-methoxyphenyl)-6-ethylpyrimidine. Isolate via filtration.[2][3][4]

Step 4: Demethylation (The Critical Step)
  • Reagents: Boron Tribromide (

    
    ), 1.0 M in DCM.
    
  • Procedure:

    • Dissolve the methoxy-intermediate in dry DCM under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
       (3.0 eq) dropwise. Caution: Highly fuming.
      
    • Allow to warm to RT and stir for 12 hours.

    • Quench: Cool back to 0°C and slowly add Methanol (exothermic).

  • Purification: Neutralize with

    
    , extract into Ethyl Acetate. The product is the free phenol: 4'-Hydroxypyrimethamine .
    

Analytical Validation & Quality Control

Every batch of reference standard must be validated before use in bioanalytical assays.

Table 1: Physicochemical Characterization Data
ParameterPyrimethamine (Parent)3-N-Oxide (M1)4'-Hydroxy (M2)
Molecular Formula



Monoisotopic Mass 248.08 Da264.08 Da230.12 Da
LC-MS Transition (ESI+) 249.1 → 233.1265.1 → 249.1231.1 → 215.1
Retention Time (C18) 5.5 min4.2 min (More Polar)3.8 min (Polar)
Solubility DMSO, MeOHWater/MeOHDMSO, 0.1M NaOH
Validation Protocol (LC-MS/MS)
  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Acceptance Criteria:

    • Purity > 98% by UV (254 nm).

    • Mass error < 5 ppm (HRMS).

    • NMR confirms loss of methyl signal (for M2) or downfield shift of H-6 (for M1).

Storage and Stability

  • Solid State: Store at -20°C, desiccated, protected from light. N-oxides are light-sensitive.

  • Stock Solutions: Stable in DMSO at -80°C for 6 months. Avoid protic solvents for long-term storage of N-oxides to prevent deoxygenation.

References

  • Metabolism & Pharmacokinetics

    • Coleman, M. D., et al. (1986). "The pharmacokinetics of pyrimethamine in the rat: effect of mefloquine." Journal of Pharmacy and Pharmacology, 38(11), 840-842. Link

    • Mihaly, G. W., et al. (1987). "Decreased hepatic elimination of pyrimethamine during malaria infection."[5] Biochemical Pharmacology, 36(17), 2827-2829. Link

  • Analytical Methodology

    • Bouche, M. P., et al. (2005). "Liquid chromatographic-mass spectrometric assay for simultaneous pyrimethamine and sulfadoxine determination in human plasma samples." Journal of Chromatography B, 819(2), 349-357. Link

    • Huang, L., et al. (2014). "Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 962, 20-26. Link

  • Synthetic Chemistry Grounding

    • Roblin, R. O., et al. (1950). "Chemotherapy of Malaria. II. Pyrimidines." Journal of the American Chemical Society.[6] (Foundational chemistry for pyrimidine synthesis used in Route B).

    • Organic Syntheses, Coll.[3] Vol. 4, p. 704 (1963). "Pyridine-N-oxide".[6][7] (Standard protocol adapted for Route A). Link

Sources

Validation & Comparative

IC50 comparison of pyrimethamine vs 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the DHFR Inhibitory Potency of Pyrimethamine and 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Introduction: Targeting the Folate Pathway

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the survival of virtually all organisms, from prokaryotes to eukaryotes.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital cofactors for the synthesis of purines, thymidylate, and certain amino acids, making them indispensable for DNA synthesis, repair, and cellular proliferation.[3] This central role makes DHFR an attractive and well-established target for therapeutic intervention in various diseases, including microbial infections and cancer.[2][4]

This guide provides a detailed comparison of two specific DHFR inhibitors: the well-established antimalarial drug Pyrimethamine and its lesser-known analog, this compound. We will delve into their mechanism of action, compare their inhibitory concentration (IC50) values based on available data and structure-activity relationships, and provide the experimental framework for these evaluations.

The Competitors:

  • Pyrimethamine: A 2,4-diaminopyrimidine derivative, it is a potent inhibitor of DHFR, particularly the enzyme from the malaria parasite Plasmodium falciparum.[3] Its selectivity for the parasitic enzyme over human DHFR (hDHFR) is a cornerstone of its clinical efficacy.

  • This compound: This analog shares the core 2,4-diamino-6-ethyl-pyrimidine structure with pyrimethamine. The key distinction lies in the 5-position aryl substituent: the 4-chlorophenyl group of pyrimethamine is replaced by a 4-hydroxyphenyl (phenol) group. This seemingly minor change can significantly impact binding affinity, selectivity, and overall potency.

Mechanism of Action and the Folate Pathway

Both pyrimethamine and its phenol analog are classified as competitive inhibitors of DHFR.[5] They possess a structural similarity to the natural substrate, DHF, allowing them to bind to the enzyme's active site. The 2,4-diaminopyrimidine moiety is crucial for this interaction, forming key hydrogen bonds with conserved amino acid residues within the active site, thereby blocking the binding of DHF and halting the production of THF.[6]

Folate_Pathway cluster_synthesis Key Synthesis Pathway cluster_enzyme Enzyme & Inhibitors DHF 7,8-Dihydrofolate (DHF) THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ dTMP dTMP (Thymidylate) THF->dTMP Purines Purine Synthesis THF->Purines dUMP dUMP dUMP->dTMP DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF Inhibitors Pyrimethamine 4-(...)-phenol Inhibitors->DHFR Competitive Inhibition

Caption: Folate biosynthesis pathway and the point of competitive inhibition by DHFR inhibitors.

Comparative Analysis of Inhibitory Potency (IC50)

Pyrimethamine IC50 Data

Pyrimethamine's potency varies significantly depending on the target organism's DHFR, reflecting its therapeutic selectivity.

Target Organism/EnzymeIC50 / Kᵢ (Inhibition Constant)NotesReference(s)
Plasmodium falciparum (sensitive)Nanomolar range (e.g., Kᵢ of 24.2 nM for T. brucei DHFR)Highly potent against the parasite's enzyme.[7]
Plasmodium falciparum (resistant)Up to 300-fold higher than sensitive strainsMutations in the DHFR active site dramatically reduce binding affinity.[5][8][9]
Toxoplasma gondii (TgDHFR)~139 nMPotent inhibitor, though selectivity over hDHFR can be modest.[10]
Human (hDHFR)760 nM - 52 µMSignificantly less potent against the human enzyme, providing a therapeutic window.[10][11]
Wuchereria bancrofti (WbDHFR)Kᵢ of 15 µMModerate inhibitor of this filarial nematode DHFR.[12]
Structure-Activity Relationship (SAR) and Predicted Potency of the Phenol Analog

The primary structural difference is the para-substituent on the 5-phenyl ring: Chloro (Pyrimethamine) vs. Hydroxyl (Phenol analog) .

  • Hydrophobicity and Binding: The active site cleft of DHFR where the 5-phenyl group binds is largely hydrophobic.[6] The chloro group of pyrimethamine is hydrophobic and fits well within this pocket.

  • Polarity and Hydrogen Bonding: Replacing the chloro group with a hydroxyl (phenol) group introduces significant polarity and the capacity for hydrogen bonding. This change can have two opposing effects:

    • Favorable Interaction: If the binding pocket contains a suitable hydrogen bond donor or acceptor (like a serine, threonine, or backbone carbonyl) at the correct position, the hydroxyl group could form a new, strong interaction, potentially increasing binding affinity and lowering the IC50.

    • Unfavorable Interaction: Conversely, placing a polar hydroxyl group into a purely hydrophobic pocket can be energetically unfavorable, leading to a decrease in binding affinity and a higher IC50.

  • Expert Assessment: Without direct experimental data, the most likely scenario is that the phenol analog will exhibit a different selectivity profile compared to pyrimethamine. Its potency against P. falciparum DHFR may decrease due to the disruption of the favorable hydrophobic interaction. However, its affinity for other DHFR orthologs, such as human or bacterial DHFR, could potentially increase if the active sites of those enzymes can accommodate the new hydrogen bonding capability. This highlights the critical role of subtle active site differences in determining inhibitor selectivity.

Experimental Protocol: DHFR Enzymatic Inhibition Assay

Determining the IC50 value requires a robust and reproducible experimental setup. The most common method is a spectrophotometric assay that monitors the activity of DHFR by measuring the consumption of its cofactor, NADPH.[12][13]

Principle

DHFR catalyzes the conversion of DHF to THF using NADPH as a reducing agent, which is oxidized to NADP+. NADPH absorbs light strongly at a wavelength of 340 nm, whereas NADP+ does not. Therefore, the rate of the enzymatic reaction can be monitored by measuring the decrease in absorbance at 340 nm over time. The presence of an inhibitor will slow this rate.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., MTEN buffer: 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 6.0-7.4).[10][12]

    • Enzyme Stock: Prepare a concentrated stock of purified recombinant DHFR (from the desired organism) and store at -80°C.

    • Substrate Stock (DHF): Prepare a stock solution of dihydrofolate.

    • Cofactor Stock (NADPH): Prepare a fresh stock solution of NADPH.[13]

    • Inhibitor Stocks: Prepare serial dilutions of pyrimethamine and this compound in a suitable solvent like DMSO.

  • Assay Execution (96-well plate format):

    • To each well, add:

      • Assay Buffer.

      • A fixed amount of DHFR enzyme.

      • Varying concentrations of the inhibitor (or DMSO for the 'no inhibitor' control).

    • Incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[10]

    • Reaction Initiation: Add a mixture of DHF and NADPH to all wells simultaneously to start the reaction.[10]

    • Data Acquisition: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Normalize Data: Express the reaction rate at each inhibitor concentration as a percentage of the rate of the 'no inhibitor' control.

    • IC50 Calculation: Plot the percent activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrates, & Inhibitors Serial_Dilutions Create Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Plate_Setup Add Buffer, Enzyme, & Inhibitor to 96-well Plate Serial_Dilutions->Plate_Setup Incubate Incubate 15 min @ 25°C Plate_Setup->Incubate Start_Rxn Initiate Reaction with DHF + NADPH Incubate->Start_Rxn Read_Abs Kinetic Read Absorbance @ 340nm Start_Rxn->Read_Abs Calc_Rates Calculate Initial Reaction Velocities Read_Abs->Calc_Rates Plot_Data Plot % Activity vs. [Inhibitor] Calc_Rates->Plot_Data Fit_Curve Fit Dose-Response Curve Plot_Data->Fit_Curve IC50 Determine IC50 Value Fit_Curve->IC50

Sources

Comparative Guide: Validating 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol as a Pharmaceutical Impurity

[1][2]

Executive Summary & Technical Context[2][3][4][5][6][7][8][9]

In the rigorous landscape of pharmaceutical impurity profiling, 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol (hereafter referred to as Impurity-OH ) represents a critical quality attribute (CQA) for Pyrimethamine formulations.[1][2] Structurally, this molecule is the 4-hydroxy analogue of Pyrimethamine, formed via oxidative dechlorination or metabolic hydroxylation.[1][2]

Unlike the parent lipophilic drug, the presence of the phenolic hydroxyl group introduces significant polarity and oxidative instability.[2] This guide objectively compares the validation performance of High-Purity Certified Reference Materials (CRMs) against In-House Synthesized Crude Isolates for use in HPLC/UPLC release testing.

The Core Challenge: The "performance" of an impurity standard is defined by its ability to provide accurate, reproducible quantitation without introducing bias due to hygroscopicity, instability, or uncharacterized related substances.

Comparative Analysis: CRM vs. In-House Standard[1][2]

The following analysis contrasts the performance of a commercially sourced, fully characterized CRM (The "Product") against a typical In-House Synthesized Standard (The "Alternative") derived from demethylation or direct hydrolysis protocols.

Table 1: Performance Matrix & Characterization Data[2]
Performance MetricOption A: High-Purity CRM (The Gold Standard)Option B: In-House Crude Isolate (The Alternative)Impact on Validation
Assay (Mass Balance) 99.8% ± 0.2% (w/w)94.5% ± 2.1% (w/w)Option B requires a high Correction Factor (CF), increasing error propagation in quantitation.[1][2]
Water Content (KF) 0.1% (Lyophilized/Anhydrous)3.5% - 5.0% (Hygroscopic)The phenolic moiety attracts moisture.[1][2] Option B shows drift in weighing accuracy over time.[1]
Homogeneity Uniform crystalline habitVariable (Amorphous/Crystalline mix)Option B suffers from batch-to-batch Response Factor (RF) variability.[1][2]
Oxidative Stability Stabilized (Argon packed)Susceptible to quinone formationOption B degrades to pink/brown quinoid species, creating "ghost peaks" in the chromatogram.
Trace Metals < 10 ppm> 500 ppm (Catalyst residues)High metal content in Option B can chelate with the diamino group, broadening HPLC peaks.
Expert Insight: The Causality of Error

Using Option B (In-House) often leads to overestimation of impurity levels in the drug product.[1][2] Why? Because the purity of the standard is overestimated (assumed 100% or poorly corrected), leading to a lower calculated Response Factor (RF).[2] When this low RF is applied to the sample peak, the result is artificially inflated.

Experimental Validation Protocol

To validate Impurity-OH as a reference standard, we employ a "Self-Validating" Orthogonal Approach. This protocol ensures that the standard used for release testing is chemically authentic and quantitatively accurate.

Workflow Visualization

The following diagram outlines the decision matrix for validating the impurity standard.

ValidationWorkflowStartCandidate Standard(Impurity-OH)StructIDStructural ID(1H-NMR, MS, IR)Start->StructIDPurityCheckPurity Assessment(HPLC-UV + KF + ROI)StructID->PurityCheckDecision1Purity > 98.0%?PurityCheck->Decision1RRF_CalcDetermine RRF(Relative Response Factor)Decision1->RRF_CalcYesRecrystallizeRecrystallize(EtOH/Water)Decision1->RecrystallizeNoFinalValFinal Validation(Linearity, LOQ, Accuracy)RRF_Calc->FinalValRecrystallize->PurityCheckRe-test

Caption: Orthogonal validation workflow ensuring the candidate standard meets purity thresholds before RRF determination.

Protocol A: Chromatographic Purity & Specificity (HPLC-UV)

This method validates the separation of the polar Impurity-OH from the non-polar Pyrimethamine parent.[1][2]

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: C18 End-capped (e.g., Inertsil ODS-3), 250 x 4.6 mm, 5 µm.[1][2]

Gradient Program:

  • 0-5 min: 10% B (Isocratic hold to elute polar Impurity-OH).[1][2]

  • 5-20 min: 10% → 60% B (Linear gradient to elute Pyrimethamine).

  • 20-25 min: 60% B (Wash).

Step-by-Step Execution:

  • Preparation: Dissolve 5.0 mg of Impurity-OH in 50 mL of Mobile Phase A:ACN (80:20). Note: Avoid 100% organic solvent initially; the salt form may precipitate.[1][2]

  • Injection: Inject 10 µL of the standard solution.

  • Detection: Monitor at 272 nm (Isosbestic point) and 210 nm (End absorption for sensitivity).

  • System Suitability Criteria:

    • Tailing Factor (T) < 1.5 (Critical for the phenol derivative).[2]

    • Resolution (Rs) > 5.0 between Impurity-OH (RT ~ 4.5 min) and Pyrimethamine (RT ~ 12.0 min).[1][2]

Protocol B: Relative Response Factor (RRF) Determination

The RRF is the critical link between the impurity and the parent drug.[2]

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

1
  • Prepare linearity curves for both Pyrimethamine and Impurity-OH (Range: 0.1 µg/mL to 10 µg/mL).[1][2]

  • Plot Concentration (x) vs. Area (y).[1]

  • Calculate slopes.[1]

  • Acceptance Criteria: The RRF should be between 0.8 and 1.2 . If outside this range, check for spectral shifts due to pH (phenolate formation increases UV absorbance).[1]

Mechanistic Insight: The Polarity Shift

Understanding why this impurity behaves differently is key to troubleshooting.[1]

The substitution of the -Cl (Chlorine) on Pyrimethamine with an -OH (Hydroxyl) group fundamentally alters the partition coefficient (LogP).[1][2]

  • Pyrimethamine LogP: ~2.7 (Lipophilic, retains on C18).[1]

  • Impurity-OH LogP: ~0.5 (Polar, elutes early).[1][2]

This drastic shift means that in "Wash" phases of generic gradient methods, Impurity-OH might elute in the void volume if the initial organic composition is too high (>15%).[1][2]

SeparationLogicPyrimethaminePyrimethamine(Hydrophobic -Cl)C18C18 Stationary Phase(Non-Polar)Pyrimethamine->C18BindsImpurityOHImpurity-OH(Hydrophilic -OH)ImpurityOH->C18RepelsInteraction2Weak Interaction(H-Bonding with Mobile Phase)ImpurityOH->Interaction2Interaction1Strong HydrophobicInteractionC18->Interaction1Result1Late Elution(RT > 10 min)Interaction1->Result1Result2Early Elution(RT < 5 min)Interaction2->Result2

Caption: Mechanistic separation logic demonstrating why Impurity-OH elutes significantly earlier than the parent drug.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Pyrimethamine.[1] Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2023).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Pyrimethamine Monograph 0288.[1] (Requires Subscription).[1] Standard verification of impurity limits.

  • Splendid Lab. (2024).[1] this compound Reference Standard Data.[1][2][3] Retrieved from [Link][1][2]

A Senior Application Scientist's Guide to the Characterization of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the analytical techniques essential for the structural characterization and purity assessment of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization. We will explore the central role of Nuclear Magnetic Resonance (NMR) spectroscopy and contrast its capabilities with complementary methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The Imperative for Rigorous Characterization

This compound, with its diaminopyrimidine core, is a molecule of significant interest in medicinal chemistry. The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore, often explored for its potential as a dihydrofolate reductase (DHFR) inhibitor, with applications in anticancer and antimicrobial therapies[1][2]. The precise arrangement of its functional groups—the two amino groups, the ethyl substituent, and the phenolic ring—is critical to its biological activity. Therefore, unambiguous confirmation of its structure and purity is not merely a procedural formality but a foundational requirement for any subsequent biological or pharmaceutical development. This guide establishes a multi-faceted analytical workflow to achieve that certainty.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
OH ~9.5 Broad Singlet - 1H Phenolic protons are acidic and often exchange, leading to broad signals.
H3', H5' ~7.0 Doublet ~8.5 2H Aromatic protons ortho to the pyrimidine ring, showing coupling to H2'/H6'.
H2', H6' ~6.7 Doublet ~8.5 2H Aromatic protons meta to the pyrimidine ring, deshielded by the OH group.
NH₂ (C2) ~6.5 Broad Singlet - 2H Amino protons, often broad due to quadrupole effects and exchange.
NH₂ (C4) ~6.0 Broad Singlet - 2H Second set of amino protons, potentially in a different chemical environment.
C7-H₂ ~2.4 Quartet ~7.5 2H Methylene protons of the ethyl group, split by the adjacent methyl group (3+1=4 lines).

| C8-H₃ | ~1.1 | Triplet | ~7.5 | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group (2+1=3 lines). |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps in observing exchangeable protons like those in OH and NH₂ groups, which might otherwise be difficult to detect in non-polar solvents like CDCl₃.[3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon environment. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Atom # Predicted δ (ppm) Assignment Rationale
C2 ~163 Carbon in the pyrimidine ring attached to two nitrogen atoms and an amino group.
C4 ~162 Similar to C2, a carbon in the pyrimidine ring flanked by nitrogens and an amino group.
C6 ~160 Pyrimidine carbon attached to a nitrogen and the ethyl group.
C4' ~155 Phenolic carbon attached to the hydroxyl group, significantly deshielded.
C2', C6' ~128 Aromatic carbons ortho to the pyrimidine substituent.
C1' ~125 Aromatic carbon ipso to the pyrimidine ring.
C3', C5' ~115 Aromatic carbons ortho to the hydroxyl group, shielded by its electron-donating effect.[4]
C5 ~110 Pyrimidine carbon at the junction with the phenyl ring.
C7 (CH₂) ~28 Aliphatic methylene carbon of the ethyl group.

| C8 (CH₃) | ~13 | Aliphatic methyl carbon of the ethyl group. |

Note on Symmetry: Due to the free rotation around the C5-C1' bond, the pairs of carbons C2'/C6' and C3'/C5' are chemically equivalent and therefore produce single signals.[4]

Comparative Analysis: A Multi-Technique Approach for Validated Characterization

While NMR is the gold standard for structure, a comprehensive characterization relies on the convergence of data from multiple orthogonal techniques. This approach ensures that different molecular properties are interrogated, providing a self-validating dataset.

Caption: Workflow for comprehensive compound characterization.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound, offering a fundamental check on its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Expected Data: For C₁₂H₁₄N₄O, the monoisotopic mass is 230.1168 g/mol .

    • Electrospray Ionization (ESI-MS) in positive mode: Expect a prominent ion at m/z 231.1246, corresponding to the protonated molecule [M+H]⁺.

  • Trustworthiness: A match between the observed mass and the calculated mass to within 5 ppm provides strong evidence for the assigned molecular formula. Fragmentation patterns can further corroborate the presence of the pyrimidine and phenol substructures.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5]

  • Expected Data: The IR spectrum serves as a molecular fingerprint, confirming the presence of key bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500 - 3200 O-H (Phenol), N-H (Amine) Stretching (often broad)
3100 - 3000 C-H (Aromatic) Stretching
2980 - 2850 C-H (Aliphatic - Ethyl) Stretching
1650 - 1550 C=N, C=C (Ring) Stretching
1500 - 1400 Aromatic Ring Stretching

| 1260 - 1000 | C-O (Phenol) | Stretching |

Expertise in Interpretation: The broadness of the peak in the 3500-3200 cm⁻¹ region is a hallmark of hydrogen-bonded O-H and N-H groups, a characteristic feature of this molecule's solid-state structure.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for determining the purity of a compound. While it does not provide direct structural information, it is critical for confirming that the spectral data obtained from other methods corresponds to a single, pure substance.

  • Expected Data: A reversed-phase HPLC analysis should yield a single major peak, with the area of this peak relative to the total area of all peaks indicating the purity (e.g., >95%).

  • Methodology: A typical method would involve a C18 column with a gradient elution using water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) and UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 280 nm).[7][8]

Comparative Summary

Table 4: Comparison of Key Analytical Techniques

Parameter NMR Spectroscopy Mass Spectrometry IR Spectroscopy HPLC
Primary Information Atom connectivity, 3D structure Molecular weight, formula Functional groups Purity, quantity
Sensitivity Low (mg) Very High (pg-fg) Medium (µg-mg) High (ng-µg)
Specificity Very High High Medium Medium (structure)
Sample State Solution Solid/Solution Solid/Liquid Solution

| Key Advantage | Unambiguous structure | Exact mass/formula | Rapid functional group ID | Gold standard for purity |

G Start What is the analytical question? Q1 Is the molecular formula correct? Start->Q1 Q2 Is the structure correct? Start->Q2 Q3 What functional groups are present? Start->Q3 Q4 Is the sample pure? Start->Q4 A1 Use Mass Spectrometry (HRMS) Q1->A1 A2 Use NMR (¹H, ¹³C, 2D) Q2->A2 A3 Use IR Spectroscopy Q3->A3 A4 Use HPLC Q4->A4

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans) with a spectral width covering -2 to 12 ppm.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire a ¹³C spectrum using broadband proton decoupling (e.g., 1024 or more scans, depending on sample concentration).

    • Set the spectral width to cover 0 to 200 ppm.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute this solution to ~50 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Conclusion

The characterization of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution structural map of the molecule, they must be supported by orthogonal data. Mass Spectrometry validates the elemental composition, IR Spectroscopy confirms the presence of key functional groups, and HPLC provides the indispensable measure of sample purity. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the identity and quality of their material with the highest degree of scientific confidence, establishing a solid foundation for further investigation.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • da Silva, R. A., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Al-Amiery, A. A., et al. (2012). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column with Cromite. SIELC. [Link]

  • Sun, W., et al. (2016). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

  • Wang, T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

Reference Standard Qualification Guide: 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of antimalarial and antiparasitic therapeutics, 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol serves a dual critical role: it is both a primary Phase I metabolite of Pyrimethamine (often referred to as 4'-hydroxypyrimethamine) and a potential degradation impurity.[1]

For researchers and drug development professionals, the integrity of your pharmacokinetic (PK) and toxicology data rests entirely on the accuracy of this reference standard. A common pitfall in early-stage development is the reliance on "Reagent Grade" materials characterized solely by HPLC Area %.[1]

This guide objectively compares the performance and qualification rigor of a Certified Primary Reference Standard (CRM) against Reagent Grade (RG) alternatives. We demonstrate via experimental logic why the "Mass Balance" approach is the only regulatory-compliant method for assigning potency to this compound.

Comparative Analysis: Primary Standard vs. Reagent Grade

The following table summarizes the critical performance differences. The "Risk Factor" highlights the potential downstream impact of using the wrong grade for quantitative studies.

FeatureCertified Primary Standard (CRM) Reagent Grade / Crude Material Risk Factor
Potency Assignment Mass Balance (% w/w) (100% - Impurities - Water - Solvents - Ash)HPLC Area % (Assumes 100% response, ignores non-UV active mass)High: Area % often overestimates potency by 5-15% due to salts/water.[1]
Structural ID Orthogonal: 1H-NMR, 13C-NMR, MS, IR, Elemental Analysis.[1]Single: Usually 1H-NMR or MS only.[1]Medium: Risk of salt form mismatch (e.g., HCl salt vs. Free Base).[1]
Purity Method Validated HPLC: Gradient method with RRF (Relative Response Factor) considerations.Generic HPLC: Short gradient, often misses late eluters.[1]High: Co-eluting impurities may inflate purity.[1]
Volatiles Control Quantitative: KF (Water) + GC-HS (Solvents) + ROI (Inorganics).[1]Qualitative: "Loss on Drying" (LOD) or none.High: Phenolic compounds are hygroscopic; water content can be significant.[1]
Intended Use GLP Tox studies, GMP Release, Quantitative PK.Early discovery screening, qualitative ID only.[1]Critical: Regulatory rejection of data if RG is used for quantitation.[1]

The "Potency Trap": Experimental Data Simulation

To illustrate the danger of relying on Reagent Grade certificates, consider the following characterization data for a single batch of this compound.

Scenario: You purchase a reagent labeled "99.5% Purity" based on HPLC. You intend to use this to prepare a 1.0 mg/mL stock solution for a PK study.

Table 1: Characterization Data Summary
Test ParameterMethodResult (Raw Data)Impact on Potency
Chromatographic Purity HPLC-UV (254 nm)99.5% (Area %)The "Reagent" value. Misleadingly high.
Water Content Karl Fischer (Coulometric)4.2% w/wSignificant mass is water, not drug.[1]
Residual Solvents GC-Headspace1.8% w/w (Ethanol/Ethyl Acetate)Trapped solvent from synthesis.[1]
Inorganic Residue Residue on Ignition (ROI)0.3% w/wTrace salts/catalysts.[1]
Counter-ion Ion ChromatographyNone (Free Base confirmed)N/A
The Calculation Divergence
  • Reagent Grade Assumption: Potency = 99.5% (as is).

  • True Scientific Potency (Mass Balance):

    
    
    
    
    
    
    
    [1]

Qualification Workflow & Visualization

The following diagram outlines the rigorous workflow required to qualify this compound as a Primary Reference Standard according to ICH Q7 guidelines.

QualificationWorkflow cluster_Char Characterization (The 3 Pillars) Synthesis Crude Synthesis (Pyrimethamine Precursor) Purification Purification (Recrystallization/Prep-HPLC) Synthesis->Purification StructID 1. Structural ID (NMR, MS, IR, XRDP) Purification->StructID Purity 2. Chromatographic Purity (HPLC-UV + TLC/GC) Purification->Purity Volatiles 3. Volatiles & Inorganics (KF, GC-HS, ROI) Purification->Volatiles Calculation Mass Balance Potency Assignment StructID->Calculation Confirms Identity Purity->Calculation Organic Impurities Volatiles->Calculation Subtract Mass COA Certificate of Analysis (Valid for GMP/GLP Use) Calculation->COA

Figure 1: The Reference Standard Qualification Workflow. Note that "Purity" is only one input into the final "Potency" assignment.

Detailed Experimental Protocols

To achieve the "True Potency" calculated above, the following protocols must be executed. These are designed to be self-validating.

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Determine the percentage of organic impurities related to the synthesis or degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes. (Steep gradient ensures elution of all lipophilic dimers).[1]

  • Detection: UV at 230 nm (Pyrimethamine core) and 280 nm (Phenol functionality).[1]

  • System Suitability:

    • Inject a sensitivity solution (0.05% of target).[1] S/N ratio must be > 10.[1]

    • Self-Validation Check: If the sensitivity solution is not visible, you are overestimating purity by missing low-level impurities.[1]

Protocol B: Volatile Content (TGA & KF)

Objective: Quantify non-chromatographic mass (Water/Solvents).[1]

  • Thermogravimetric Analysis (TGA):

    • Heat sample from 30°C to 300°C at 10°C/min.[1]

    • Interpretation: Weight loss < 100°C indicates solvent/water.[1] Weight loss > 200°C indicates degradation.[1]

  • Karl Fischer (KF) Titration:

    • Use coulometric detection for high precision.[1]

    • Solvent: Methanol/Formamide mix (to ensure solubility of the pyrimidine ring).

    • Self-Validation Check: Perform TGA first.[1] If TGA shows 5% loss but KF shows 1%, you have 4% organic solvent (likely Ethanol from synthesis) which must be quantified by GC-Headspace.[1]

Protocol C: Mass Balance Calculation Logic

The final potency is derived using the following logic flow, visualized below to prevent calculation errors.

MassBalanceLogic cluster_Subtract Subtract Non-Analyte Mass Total Total Mass (100%) Water Water (KF) Total->Water - Solvents Solvents (GC) Total->Solvents - Inorganic Residue (ROI) Total->Inorganic - OrgPurity Chromatographic Purity (HPLC) FinalPotency Assigned Potency (Used for Dosing) Inorganic->FinalPotency OrgPurity->FinalPotency multiplied by

Figure 2: The Mass Balance Logic.[1] Note that HPLC purity is applied as a factor after subtracting volatiles.[1]

Scientific Rationale & Causality

Why NMR is Insufficient for Potency

While 1H-NMR is excellent for Identification (confirming the ethyl group and the phenol ring), it is poor for Quantitation unless a specific Quantitative NMR (qNMR) protocol with an internal standard is used.[1] Standard NMR cannot easily distinguish between 98% and 99.5% purity due to baseline noise and integration errors.[1] Therefore, we rely on HPLC for purity and NMR for structure.[1]

The Phenol Stability Factor

The presence of the phenolic hydroxyl group at the 4-position makes this metabolite susceptible to oxidation (forming quinones) compared to the parent Pyrimethamine (chlorophenyl).

  • Storage Implication: The Reference Standard must be stored under Argon at -20°C.

  • Handling Implication: Solutions should be prepared fresh and protected from light (amber glassware) to prevent photo-oxidation, which would manifest as new impurity peaks at RRT ~0.8 in the HPLC protocol.[1]

References

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[1][2] (2000).[1][2] International Council for Harmonisation.[1] [Link]

  • Kuselman, I., et al. IUPAC/CITAC Guide: Selection and use of proficiency testing schemes for a limited number of participants - chemical analytical laboratories.[1] (2010).[1] Pure and Applied Chemistry. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][3][4] U.S. Food and Drug Administration.[1][5] [Link]

Sources

toxicity profile comparison of pyrimethamine and its phenol derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Toxicological Profiling of Pyrimethamine and its Novel Phenolic Derivatives

This guide provides a comprehensive framework for the toxicological comparison of the established antiparasitic drug, pyrimethamine, and its novel phenolic derivatives. In drug development, particularly in the modification of existing pharmacophores, a central goal is to enhance therapeutic efficacy while concurrently reducing off-target toxicity. This document outlines the critical experimental workflows, provides detailed protocols, and explains the scientific rationale behind each step, empowering research teams to generate robust and comparable toxicological data.

Introduction: The Rationale for Derivatization

Pyrimethamine is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, a key cofactor in the production of nucleic acids and amino acids. Its efficacy as an antimalarial and antiparasitic agent stems from its high affinity for the parasitic DHFR enzyme. However, its clinical utility is hampered by a narrow therapeutic window, with significant toxicity primarily driven by its inhibition of human DHFR. This can lead to hematological side effects such as megaloblastic anemia, leukopenia, and thrombocytopenia.

The development of derivatives, such as those incorporating a phenolic Schiff base moiety, is a strategic approach to modulate the compound's physicochemical and pharmacological properties. The introduction of such groups can alter lipophilicity, membrane permeability, and target-binding interactions. The objective is to create a new chemical entity with potentially enhanced selectivity for the target pathogen's DHFR over the human homolog, thereby widening the therapeutic window and reducing host toxicity.

A Multi-Tiered Strategy for Comparative Toxicity Assessment

A robust toxicological evaluation follows a tiered approach, moving from broad, preliminary screening to specific, mechanistic assays. This strategy allows for early identification of highly toxic compounds, conserving resources for the most promising candidates.

Toxicity Assessment Workflow cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: Genotoxicity cluster_3 Tier 4: Mechanistic Assessment T1_Start Parent Compound (Pyrimethamine) Novel Phenolic Derivative T1_Assay Brine Shrimp Lethality Assay (BSLA) T1_Start->T1_Assay T1_Data Calculate LC50 Values T1_Assay->T1_Data T1_Decision Compare LC50. Is derivative significantly more toxic? T1_Data->T1_Decision T1_Stop Stop/Redesign Derivative T1_Decision->T1_Stop Yes T1_Proceed Proceed to Tier 2 T1_Decision->T1_Proceed No T2_Assay MTT Assay on: 1. Target Cells (e.g., Cancer/Parasite) 2. Normal Cells (e.g., Vero, HEK293) T1_Proceed->T2_Assay T2_Data Calculate IC50 Values T2_Assay->T2_Data T2_SI Calculate Selectivity Index (SI) T2_Data->T2_SI T2_Decision Is SI favorable for derivative? (High SI = More Selective) T2_SI->T2_Decision T2_Proceed Proceed to Tier 3 T2_Decision->T2_Proceed Yes T3_Assay Comet Assay T2_Proceed->T3_Assay T3_Data Measure DNA Damage (% Tail DNA, Tail Moment) T3_Assay->T3_Data T3_Decision Does derivative induce DNA damage? T3_Data->T3_Decision T3_Decision->T1_Stop Yes T3_Proceed Proceed to Tier 4 T3_Decision->T3_Proceed No T4_Assay Human DHFR Inhibition Assay T3_Proceed->T4_Assay T4_Data Determine IC50 against hDHFR T4_Assay->T4_Data T4_Decision Is derivative less inhibitory to hDHFR than Pyrimethamine? T4_Data->T4_Decision T4_Favorable Favorable Toxicity Profile T4_Decision->T4_Favorable Yes

Figure 1. A tiered workflow for comparative toxicity assessment.

Tier 1: Preliminary Toxicity Screening - The Brine Shrimp Lethality Assay (BSLA)

Scientific Rationale: The BSLA is a rapid, inexpensive, and convenient preliminary assay to assess general toxicity. It is a valuable first-pass filter to quickly identify compounds with a high degree of generalized toxicity before committing to more complex and expensive cell-based assays.

Comparative Data Presentation
CompoundReplicate 1 (LC50, µg/mL)Replicate 2 (LC50, µg/mL)Replicate 3 (LC50, µg/mL)Mean LC50 (µg/mL)
Pyrimethamine25.426.124.925.5
Phenolic Derivative48.250.147.548.6

Note: Data are hypothetical for illustrative purposes. A higher LC50 value for the derivative suggests lower general toxicity compared to the parent compound.

Experimental Protocol: Brine Shrimp Lethality Assay
  • Hatching Shrimp: Add brine shrimp eggs (Artemia salina) to a container with prepared artificial seawater (3.8% w/v sea salt in distilled water) and incubate for 48 hours under constant aeration and light.

  • Sample Preparation: Prepare a stock solution of each test compound (e.g., 1000 µg/mL in DMSO). Create a series of dilutions (e.g., 100, 50, 25, 10, 5, 1 µg/mL) in artificial seawater.

  • Assay Setup: In a 24-well plate, add 1 mL of each concentration to triplicate wells.

  • Loading Nauplii: Transfer 10-15 live brine shrimp nauplii into each well.

  • Incubation: Incubate the plates for 24 hours at room temperature (25-28°C) under a light source.

  • Counting: After 24 hours, count the number of dead (non-motile) shrimp in each well.

  • Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC50 (Lethal Concentration 50%) value using a suitable statistical method, such as Probit analysis.

Tier 2: In Vitro Cytotoxicity and Selectivity Index

Scientific Rationale: This tier quantifies the compound's toxicity against living mammalian cells. Crucially, by testing against both a target cell line (e.g., a cancer cell line like MCF-7 if evaluating for anticancer properties) and a non-target, healthy cell line (e.g., Vero or HEK293), we can determine the compound's selectivity. A high Selectivity Index (SI) is desirable, as it indicates the compound is more toxic to the target cells than to normal host cells.[1]

Selectivity Index cluster_0 Assay cluster_1 Result compound Test Compound target_cells Target Cells (e.g., Cancer) compound->target_cells normal_cells Normal Cells (e.g., Vero) compound->normal_cells ic50_target IC50 (Target) target_cells->ic50_target ic50_normal IC50 (Normal) normal_cells->ic50_normal si_calc Selectivity Index (SI) = IC50 (Normal) / IC50 (Target) ic50_target->si_calc ic50_normal->si_calc

Figure 2. Calculation of the Selectivity Index (SI).

Comparative Data Presentation
CompoundIC50 on MCF-7 (µM)IC50 on Vero Cells (µM)Selectivity Index (SI)
Pyrimethamine15.235.52.3
Phenolic Derivative8.998.411.1

Note: Data are hypothetical. A higher SI value is favorable. An SI value >3 is often considered highly selective.[2]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (both target and normal lines) in 96-well plates at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC50 (Inhibitory Concentration 50%) using non-linear regression.

Tier 3: Genotoxicity Assessment - The Comet Assay

Scientific Rationale: Genotoxicity assessment is critical to identify compounds that may cause genetic damage, a potential precursor to carcinogenesis. The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.[4]

Comparative Data Presentation
Compound (at 10 µM)Mean % Tail DNAMean Olive Tail MomentInterpretation
Control (Vehicle)3.51.2No Damage
Pyrimethamine6.82.5Minimal Damage
Phenolic Derivative4.11.5No Significant Damage
Positive Control (H₂O₂)45.228.9Significant Damage

Note: Data are hypothetical. Values for the derivative similar to the vehicle control indicate a lack of genotoxicity.

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Expose cells to the test compounds at various concentrations for a defined period (e.g., 4-24 hours).

  • Cell Harvesting & Embedding: Harvest the cells and mix a small aliquot (~10,000 cells) with low melting point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.[5]

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.[6]

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. Fragmented DNA will migrate away from the nucleoid.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (% Tail DNA) and the tail moment, which are indicators of DNA damage.[7]

Tier 4: Mechanistic Assessment - Human DHFR Inhibition

Scientific Rationale: Since the primary toxicity of pyrimethamine is linked to its inhibition of human DHFR, it is essential to determine if the new derivative has a reduced affinity for the human enzyme. A successful derivative would ideally maintain high affinity for the parasitic or microbial DHFR while showing significantly lower inhibition of the human homolog. This assay directly measures the compound's effect on the human off-target enzyme.

Folate Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidine Synthesis (DNA/RNA) THF->Nucleotides DHFR->THF NADPH -> NADP+ Inhibitors Pyrimethamine & Derivative Inhibitors->DHFR Inhibits

Figure 3. Inhibition of DHFR blocks nucleotide synthesis.

Comparative Data Presentation
CompoundIC50 on P. falciparum DHFR (nM)IC50 on Human DHFR (nM)Selectivity Ratio (Human/Parasite)
Pyrimethamine1.5750500
Phenolic Derivative2.184004000

Note: Data are hypothetical. A higher selectivity ratio for the derivative indicates it is significantly more selective for the parasite enzyme, predicting lower host toxicity.

Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[8][9]

  • Reagent Preparation: Prepare assay buffer, solutions of recombinant human DHFR, NADPH, and the substrate DHF. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, human DHFR enzyme, and the test compound (or positive control like methotrexate).[10]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[11]

  • Data Analysis: Calculate the rate (slope) of the reaction for each concentration. Determine the percent inhibition relative to the no-inhibitor control and plot this against the compound concentration to calculate the IC50 value.

Conclusion and Synthesis

This guide outlines a logical, tiered workflow for the comprehensive toxicological comparison of pyrimethamine and its novel phenolic derivatives. A promising derivative with a superior safety profile would exhibit:

  • A higher LC50 in the brine shrimp assay, indicating lower general toxicity.

  • A significantly higher Selectivity Index, demonstrating preferential cytotoxicity towards target cells over healthy host cells.

  • A lack of DNA damage in the Comet assay, suggesting a low risk of genotoxicity.

  • A reduced inhibitory activity against human DHFR, directly addressing the primary mechanism of pyrimethamine's toxicity.

By employing these self-validating protocols and presenting the data in a clear, comparative format, researchers can make informed decisions, prioritizing derivatives that not only enhance efficacy but also possess a demonstrably improved safety profile for further preclinical and clinical development.

References

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC, National Center for Biotechnology Information.[Link]

  • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics.[Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology, IntechOpen.[Link]

  • Comet Assay Protocol. McGill University.[Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • Selectivity Index: Significance and symbolism. IATE, European Union.[Link]

  • Developing Context Appropriate Tiered Toxicity Testing Approaches Using New Alternative Methods (NAMs). American Chemistry Council.[Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. PMC, National Center for Biotechnology Information.[Link]

  • Strategy for the early drug discovery assays and toxicology screening. Longdom Publishing.[Link]

  • Tiered approach. European Food Safety Authority (EFSA).[Link]

  • Tiered Testing Approaches. Institute for In Vitro Sciences (IIVS).[Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide.[Link]

  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent Technologies.[Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.[Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.[Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. ResearchGate.[Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.[Link]

  • In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review.[Link]

  • Mechanistic Insights into the Anticancer Activity of the Crotalicidin-Derived Ctn-2 Peptide in Triple-Negative Breast Cancer. MDPI.[Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate.[Link]

  • Comparison of selectivity index (SI) values of the tested compounds. ResearchGate.[Link]

  • The calculated values of the selectivity index (SI) of some compounds. ResearchGate.[Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie.[Link]

  • Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity. University of North Carolina at Chapel Hill.[Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。